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L-Guanosine

Cat. No.: B1460648
M. Wt: 283.24 g/mol
InChI Key: NYHBQMYGNKIUIF-GIMIYPNGSA-N
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Description

Stereochemical Definition and Significance of L-Guanosine

This compound is the L-enantiomer of Guanosine (B1672433), meaning it is the non-superimposable mirror image of the natural D-Guanosine. medchemexpress.com This difference in stereochemistry, specifically at the C1' position of the ribose sugar, is fundamental. While D-Guanosine is composed of a guanine (B1146940) base attached to a D-ribose sugar, this compound features the same guanine base linked to an L-ribose sugar.

This seemingly subtle change in three-dimensional arrangement has profound implications for its biological recognition and function. Enzymes, particularly polymerases and kinases, are highly specific to the stereochemistry of their substrates. nih.gov Consequently, L-nucleosides are often poor substrates for the enzymes that metabolize natural D-nucleosides. This inherent resistance to degradation can lead to improved metabolic stability and a longer half-life in biological systems, which are desirable properties for therapeutic agents. nih.govbenthamscience.com The interest in L-nucleosides surged following the discovery of Lamivudine (3TC), an L-nucleoside analogue that is a potent drug for treating HIV and hepatitis B infections. nih.govbenthamscience.com

Evolution of Guanosine Research within Purine (B94841) Nucleoside Science

The journey of purine nucleoside science began with the discovery of uric acid in 1776. britannica.com The identification of guanine from guano and its subsequent recognition as a key component of nucleic acids in the late 19th century laid the groundwork for future research. britannica.com The early 20th century saw significant progress in understanding the structure and synthesis of purine nucleosides.

The advent of the "antimetabolite" theory in the mid-20th century spurred the synthesis and evaluation of numerous nucleoside analogues as potential therapeutic agents. This led to the development of a wide array of guanosine analogues with modified sugar or base moieties. wikipedia.orgnih.gov These analogues were primarily investigated for their potential to interfere with viral replication or cancer cell proliferation. nih.govwikipedia.org

The exploration of L-nucleosides represents a more recent, yet highly significant, chapter in this evolution. benthamscience.com Initially, it was widely believed that only D-nucleosides could possess biological activity. However, the success of L-nucleoside analogues like 3TC challenged this dogma and opened up a new frontier in drug discovery. nih.gov Researchers began to systematically synthesize and evaluate this compound and its derivatives, leading to the discovery of compounds with promising antiviral and antitumor activities. nih.govnih.gov

Current Academic Perspectives on this compound's Research Trajectory

Current research on this compound is multifaceted, exploring its potential in various therapeutic areas and as a tool in chemical biology. One promising avenue is its application in the development of supramolecular hydrogels. Studies have shown that this compound can form more stable gels than its D-enantiomer, making it a potential candidate for use as an extracellular matrix in three-dimensional cell cultures. rsc.org

In the realm of antiviral research, the focus is on designing this compound analogues with broad-spectrum activity against various viruses. nih.gov The unique stereochemistry of L-nucleosides offers an opportunity to develop drugs that are less susceptible to the development of viral resistance. wikipedia.org

Furthermore, the synthesis of L-oligonucleotides (short nucleic acid chains made of L-nucleosides) is being explored for applications in diagnostics and therapeutics. nih.gov These L-DNA and L-RNA strands are resistant to degradation by natural enzymes, which could make them effective as aptamers (molecules that bind to a specific target) or as components of drug delivery nanostructures. nih.gov

The synthesis of this compound derivatives and their metal complexes is also an active area of investigation, with some studies reporting on their potential antiproliferative activity. acs.org While challenges remain, particularly in the efficient synthesis of L-nucleosides and the identification of specific biological targets, the unique properties of this compound continue to fuel academic and industrial research efforts. nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O5 B1460648 L-Guanosine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBQMYGNKIUIF-GIMIYPNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and Pharmacological Disposition of Guanosine

Biosynthetic Routes Leading to Guanosine (B1672433) Precursors

Guanosine is not typically synthesized de novo as a complete molecule. Instead, its formation relies on the synthesis of its precursor, guanosine monophosphate (GMP), through a complex and energy-intensive de novo purine (B94841) synthesis pathway. This pathway begins with a simple sugar phosphate (B84403), ribose-5-phosphate (B1218738), and culminates in the formation of inosine (B1671953) monophosphate (IMP), the first fully formed purine nucleotide.

The conversion of IMP to GMP is a critical two-step process. First, the enzyme IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). Subsequently, GMP synthase facilitates the amination of XMP, using glutamine as the nitrogen donor, to produce GMP. This process requires energy in the form of ATP.

Alternatively, guanosine can be formed through salvage pathways, which are less energy-consuming. These pathways recycle pre-existing purine bases, such as guanine (B1146940). The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) directly converts guanine to GMP by transferring a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP). Guanosine can then be formed from the dephosphorylation of GMP.

Catabolism of Guanosine and its Downstream Metabolites

The breakdown of guanosine is a precisely regulated process essential for maintaining purine homeostasis.

Enzymatic Regulation of Guanosine Degradation

The primary catabolic route for guanosine involves its cleavage into guanine and ribose-1-phosphate, a reaction catalyzed by the enzyme purine nucleoside phosphorylase (PNP) . This step is a key control point in purine degradation. The resulting guanine can then undergo further breakdown.

Guanine deaminase (GDA) , also known as cypin, catalyzes the deamination of guanine to form xanthine (B1682287). Xanthine is then oxidized by xanthine oxidase to uric acid, the final product of purine catabolism in humans, which is subsequently excreted. The activity of these enzymes is crucial for preventing the accumulation of purine intermediates.

Enzyme Function in Guanosine Catabolism Substrate(s) Product(s)
Purine Nucleoside Phosphorylase (PNP)Cleaves the glycosidic bond of guanosine.Guanosine, PhosphateGuanine, Ribose-1-phosphate
Guanine Deaminase (GDA)Deaminates guanine.Guanine, H₂OXanthine, NH₃
Xanthine OxidaseOxidizes xanthine.Xanthine, H₂O, O₂Uric acid, H₂O₂

Interconversion with Guanine Nucleotides

Guanosine exists in a dynamic equilibrium with its phosphorylated forms: guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP). These conversions are vital for cellular energy transfer, signal transduction, and as precursors for DNA and RNA synthesis.

The phosphorylation of guanosine to GMP is catalyzed by guanosine kinase. GMP can be further phosphorylated to GDP by guanylate kinase, and GDP is subsequently converted to the high-energy molecule GTP by nucleoside diphosphate kinase. Conversely, these nucleotides can be dephosphorylated back to guanosine, allowing for the constant recycling and maintenance of the guanine nucleotide pool.

Distribution and Turnover of Guanosine in Biological Systems

Guanosine is distributed throughout the body, with particularly important roles and dynamics observed in the central nervous system.

Extracellular Guanosine Dynamics in the Central Nervous System

In the central nervous system (CNS), guanosine is recognized as an important signaling molecule. It is released from astrocytes and other neural cells into the extracellular space, where it can exert various neuromodulatory effects. The concentration of extracellular guanosine is tightly regulated by a balance of release, uptake by surrounding cells, and enzymatic degradation. Studies have shown that under conditions of high metabolic activity or cellular stress, such as hypoxia or ischemia, the extracellular levels of guanosine can significantly increase. This release is thought to be a protective mechanism, as guanosine has demonstrated neuroprotective properties in various experimental models.

Molecular and Cellular Mechanisms of L Guanosine Action

Intracellular Signaling Pathway Modulation

The biological activities of L-Guanosine are largely mediated through the activation and regulation of several key intracellular signaling pathways. nih.govresearchgate.net These pathways are central to its observed neuroprotective effects against a range of insults, including oxidative stress, neuroinflammation, and excitotoxicity. aginganddisease.orgfrontiersin.org

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a crucial intracellular cascade that this compound modulates to exert some of its effects. frontiersin.orgresearchgate.net cAMP is a ubiquitous second messenger synthesized from ATP by adenylyl cyclase and is involved in regulating numerous cellular functions. spandidos-publications.comnih.gov The influence of this compound on this pathway has been linked to processes such as cell proliferation. frontiersin.orgfrontiersin.org Research has indicated that the effect of guanosine (B1672433) on cell proliferation is dependent on an increase in cAMP levels. frontiersin.orgfrontiersin.org While A₂ₐ and A₂ₑ receptors typically couple to Gs proteins to increase cAMP production, the precise mechanism by which extracellular guanosine influences cAMP levels is still under investigation, with some effects potentially being mediated through interactions with adenosine receptors. researchgate.netfrontiersin.org

Table 1: Research Findings on this compound and cAMP Pathway Regulation

Experimental Model Key Finding Reference
Cell Proliferation Assays Guanosine's effect on cell proliferation is dependent on an increase in cyclic AMP (cAMP) levels. frontiersin.orgfrontiersin.org

The Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathway is a critical signaling cascade for cell survival, proliferation, and growth, and it is significantly modulated by this compound. frontiersin.orgmdpi.com A substantial body of evidence points to the activation of this pathway as a primary mechanism for this compound's neuroprotective actions. frontiersin.orgresearchgate.net

This compound has been shown to induce the phosphorylation and activation of Akt via PI3K. mdpi.com This activation leads to the subsequent phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β), a downstream target. mdpi.comresearchgate.net This sequence of events is instrumental in protecting cells from mitochondrial oxidative stress. researchgate.net For instance, in human neuroblastoma SH-SY5Y cells, the protective effect of guanosine against mitochondrial stress was abolished when the PI3K/Akt pathway was blocked with the inhibitor LY294002. researchgate.net

Furthermore, the PI3K/Akt pathway is involved in this compound's modulation of the glutamatergic system and its anti-inflammatory effects. aginganddisease.orgnih.gov Activation of PI3K/Akt by guanosine contributes to the stimulation of glutamate (B1630785) transporter activity, which helps reduce excitotoxicity. aginganddisease.orgfrontiersin.org It also plays a role in the induction of the antioxidant enzyme heme oxygenase-1 (HO-1), which is part of guanosine's protective mechanism against inflammation and oxidative damage. researchgate.netnih.gov

Table 2: Research Findings on this compound and PI3K/Akt Signaling

Experimental Model Research Focus Key Finding Reference
Human Neuroblastoma SH-SY5Y Cells Mitochondrial Oxidative Stress Guanosine protects against cell death and ROS production by activating the PI3K/Akt/GSK-3β pathway and inducing HO-1. The effect is abolished by the PI3K inhibitor LY294002. researchgate.net
Hippocampal Slices (OGD/R model) Ischemic Injury Guanosine's neuroprotective effect involves increasing glutamate uptake, a process modulated by the PI3K pathway. phcogrev.com
C6 Astroglial Cells & Hippocampal Slices Glutamate Excitotoxicity Guanosine stimulates glutamate uptake through the activation of the PI3K/Akt pathway. aginganddisease.orgfrontiersin.org

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) cascade is another essential pathway regulated by this compound to mediate its neuroprotective and trophic effects. frontiersin.orgmdpi.com This pathway is a chain of proteins that communicates signals from cell surface receptors to the DNA in the nucleus, influencing processes like cell division, differentiation, and survival. wikipedia.org

This compound has been shown to activate the MAPK/ERK pathway, which is crucial for several of its protective functions. frontiersin.orgfrontiersin.org For example, the activation of this pathway by guanosine contributes to the stimulation of glutamate transporter activity, thereby protecting against glutamate-induced excitotoxicity. aginganddisease.orgmdpi.com In astrocytes, the involvement of the ERK1/2 cascade is particularly important as its activation is directly linked to the activity of glutamate receptors. mdpi.com

The MAPK/ERK pathway also plays a role in this compound's anti-inflammatory and antioxidant effects. aginganddisease.org Guanosine can inhibit the activation of the pro-inflammatory transcription factor NF-κB via the MAPK/ERK pathway, leading to a reduction in inflammation. aginganddisease.orgfrontiersin.org Furthermore, this cascade is involved in guanosine's antidepressant-like effects, which are associated with the activation of Nrf2/heme oxygenase-1 signaling. researchgate.net

Table 3: Research Findings on this compound and MAPK/ERK Cascade

Experimental Model Research Focus Key Finding Reference
Astrocytes (OGD model) Glutamate Transporter Regulation Guanosine-induced increase in GLT-1 expression is abolished by MAPK/ERK inhibition. frontiersin.org
Hippocampal Slices Glutamate Excitotoxicity Guanosine activates the MEK/ERK pathway to stimulate glutamate transporters. mdpi.com
General Review Anti-inflammatory Effects Guanosine inhibits NF-κB activation via the MAPK/ERK pathway, reducing inflammation and iNOS induction. aginganddisease.orgfrontiersin.org

The Protein Kinase C (PKC) pathway is a family of protein kinase enzymes that are involved in controlling the function of other proteins through phosphorylation. uniprot.org This pathway is implicated in various cellular processes, including cell growth, differentiation, and apoptosis. uniprot.org Research has identified the involvement of the PKC pathway in mediating some of the key neuroprotective actions of this compound. frontiersin.orgmdpi.com

The activation of PKC by this compound is particularly relevant to its modulation of the glutamatergic system. aginganddisease.org Studies have shown that this compound stimulates the activity of glutamate transporters and increases the activity of glutamine synthetase, an enzyme crucial for glutamate metabolism in astrocytes. aginganddisease.orgmdpi.com These effects, which help protect against glutamate excitotoxicity, are mediated in part through the PKC pathway. aginganddisease.orgmdpi.com For instance, in an in vitro model of ischemia using astrocytes, the ability of guanosine to increase the expression of the glial glutamate transporter-1 (GLT-1) was abolished by PKC inhibitors. frontiersin.org

Furthermore, the trophic effects of guanosine, such as promoting the reorganization of extracellular matrix proteins in astrocyte cultures, involve the activation of PKC alongside other kinases like PKA, MAPK/ERK, and PI3K/Akt. aginganddisease.org This highlights the intricate cross-talk between these signaling pathways in mediating the broad cellular effects of this compound.

Table 4: Research Findings on this compound and PKC Pathway Involvement

Experimental Model Research Focus Key Finding Reference
Astrocytes (OGD model) Glutamate Transporter Regulation The increase in glial glutamate transporter-1 (Glt-1) expression by guanosine is abolished by PKC inhibition. frontiersin.org
Hippocampal Slices Glutamate Excitotoxicity Guanosine activates PKC to stimulate glutamate transporters and increase glutamine synthetase activity. aginganddisease.orgmdpi.com
Cerebellar Astrocyte Cultures Trophic Effects Guanosine-induced reorganization of extracellular matrix proteins is dependent on PKC activation, among other kinases. aginganddisease.org

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Cascade

Interactions with Neurotransmitter Systems

This compound significantly interacts with key neurotransmitter systems in the brain, with its most pronounced effects observed on the glutamatergic system. aginganddisease.orgmdpi.com This modulation is a cornerstone of its neuroprotective capabilities, particularly in conditions associated with excitotoxicity. phcogrev.commdpi.com

The glutamatergic system is the primary excitatory neurotransmission system in the CNS. mdpi.comrch.org.au Excessive glutamate can lead to excitotoxicity, a pathological process involved in numerous neurological disorders. mdpi.com this compound exerts a profound modulatory effect on this system, primarily by regulating glutamate transport and release. aginganddisease.orgmdpi.com

A key mechanism of this compound's neuroprotective action is its ability to increase the uptake of glutamate from the synaptic cleft, particularly under pathological conditions like ischemia. aginganddisease.orgfrontiersin.orgphcogrev.com This effect has been demonstrated in various experimental models, including hippocampal slices subjected to oxygen-glucose deprivation (OGD). frontiersin.orgphcogrev.com By enhancing the function of glutamate transporters, such as GLT-1, this compound reduces extracellular glutamate levels, thereby mitigating excitotoxic neuronal damage. aginganddisease.orgresearchgate.net This stimulatory effect on glutamate uptake is mediated by the activation of intracellular signaling pathways, including PI3K/Akt, MAPK/ERK, and PKC. aginganddisease.orgmdpi.com

In addition to enhancing uptake, this compound has also been shown to prevent excessive glutamate release. frontiersin.org For example, in hippocampal slices, guanosine was found to counteract the quinolinic acid-induced increase in synaptosomal glutamate release. aginganddisease.org This dual action—enhancing uptake and reducing release—positions this compound as a critical endogenous modulator of glutamatergic transmission, contributing significantly to its anticonvulsant and neuroprotective properties. aginganddisease.orgmdpi.com

Table 5: Research Findings on this compound's Modulation of the Glutamatergic System

Experimental Model Research Focus Key Finding Reference
Hippocampal Slices (OGD/R model) Ischemic Excitotoxicity Guanosine increases glutamate uptake, providing neuroprotection. This effect is dependent on glutamate transporter activity. frontiersin.orgphcogrev.comresearchgate.net
C6 Astroglial Cells Glucose Deprivation Guanosine stimulates glutamate uptake in glucose-deprived astroglial cells. frontiersin.org
Rat Hippocampal Slices Glutamate Release Guanosine counteracts the QA-induced decrease in glutamate uptake and increase in glutamate release. aginganddisease.org
Impact on Glutamate Receptor Signaling (e.g., mGluR)

Adenosinergic System Cross-Talk

The effects of this compound are intricately linked to the adenosinergic system. Although it is not a direct agonist for adenosine receptors, this compound modulates adenosinergic signaling through at least two distinct mechanisms: interaction with adenosine receptor heteromers and regulation of extracellular adenosine levels. frontiersin.orgphysiology.org

A significant body of evidence indicates that many of this compound's actions are mediated through its interaction with heteromers of adenosine A1 and A2A receptors (A1R-A2AR). frontiersin.orgnih.gov These receptors can form functional oligomers that possess unique biochemical and signaling properties distinct from the individual receptors. frontiersin.org The A1R-A2AR heteromer is particularly important in modulating glutamatergic transmission. nih.govfrontiersin.org

Studies using cells co-expressing both A1R and A2AR have shown that this compound's effects are dependent on the presence of this heteromeric complex. frontiersin.orgnih.gov In these systems, this compound acts as a negative allosteric modulator of the A2A receptor, but only when it is part of the A1R-A2AR heteromer. frontiersin.org Specifically, this compound was found to decrease the binding affinity of an A2AR agonist and reduce the subsequent cAMP response, an effect that was not observed in cells expressing only A2AR. frontiersin.org This suggests that the physical interaction between A1R and A2AR within the heteromer creates a conformation that allows this compound to bind and exert its modulatory effects. frontiersin.org This interaction is crucial for some of guanosine's neuroprotective effects, which can be abolished by A1R antagonists or A2AR agonists. frontiersin.orgresearchgate.net

Beyond direct modulation of receptor heteromers, this compound can regulate the entire adenosinergic system by controlling the concentration of extracellular adenosine. physiology.orgnih.gov This is referred to as the "guanosine-adenosine mechanism". researchgate.netresearchgate.net Extracellular adenosine levels are tightly regulated by a balance between release, reuptake via nucleoside transporters (equilibrative and concentrative transporters, ENTs and CNTs), and enzymatic degradation. physiology.orgmdpi.com

This compound can increase the extracellular concentration of adenosine by competing with it for clearance by these transporters. physiology.org By slowing the removal of adenosine, this compound effectively sustains and potentiates the signaling of adenosine at its own receptors (A1, A2A, A2B, and A3). physiology.orgnih.gov This mechanism allows this compound to exert effects characteristic of adenosine receptor activation without being a direct agonist. physiology.org This interaction has been demonstrated in vivo, where systemic administration of this compound was shown to enhance the physiological effects of adenosine and increase levels of its metabolites. researchgate.net This mechanism has been implicated in the regulation of cellular processes such as inflammation and cell proliferation. nih.govresearchgate.net

Table 2: this compound and Adenosinergic System Cross-Talk

Mechanism Description Key Findings References
A1R-A2AR Heteromer Interaction This compound acts as a negative allosteric modulator of A2AR, but only when co-expressed with A1R in a heteromer. This compound decreases A2AR agonist binding affinity and cAMP response in cells expressing A1R-A2AR heteromers. frontiersin.org frontiersin.orgresearchgate.netnih.govfrontiersin.org
"Guanosine-Adenosine Mechanism" This compound competes with adenosine for clearance by nucleoside transporters, increasing extracellular adenosine levels. This compound potentiates adenosine-mediated responses in vivo and in vitro by elevating extracellular adenosine concentrations. physiology.orgnih.govresearchgate.net physiology.orgnih.govresearchgate.netresearchgate.net
Adenosine Receptor Heteromerization (e.g., A1R-A2AR Heteromers)

Modulation of Ion Channels (e.g., Calcium-Activated Potassium Channels)

This compound's neuroprotective effects have also been linked to its ability to modulate the activity of specific ion channels, particularly large-conductance calcium-activated potassium (BK) channels. nih.govnih.gov These channels are critical in regulating neuronal excitability by influencing the cell's resting membrane potential and the repolarization phase of action potentials. tandfonline.com

Pharmacological evidence suggests an involvement of BK channels in the cellular effects of this compound. nih.govaginganddisease.org The activation of BK channels can be modulated by G-proteins, which can be both stimulatory (via Gs) and inhibitory (via a pertussis toxin-sensitive G-protein). pnas.org Given that this compound's effects are often linked to G-protein coupled receptors, it is plausible that it modulates BK channels through these signaling pathways. mdpi.com In addition to BK channels, this compound treatment has been reported to increase the expression of inward rectifier K+ channels in cultured astrocytes, further suggesting a role for this nucleoside in regulating potassium currents and, consequently, cellular excitability. nih.gov

Investigation of Putative Guanosine Receptors and Binding Sites

Despite extensive research into its biological effects, this compound remains an "orphan ligand" as no specific receptor protein has been definitively isolated, sequenced, and cloned. nih.govmdpi.com However, compelling evidence points to the existence of specific binding sites for this compound in the brain. aginganddisease.org

Radioligand binding studies using [³H]-guanosine on rat brain membranes have successfully identified a single, high-affinity binding site. aginganddisease.orgnih.gov These studies have characterized the binding kinetics, revealing a dissociation constant (Kd) in the nanomolar range, which is consistent with a physiologically relevant receptor interaction. aginganddisease.org

Several lines of evidence suggest that this putative receptor is a G-protein coupled receptor (GPCR). frontiersin.orgaginganddisease.org The binding of [³H]-guanosine is decreased by GTP and its non-hydrolyzable analogs, and is sensitive to pertussis toxin, both of which are hallmark characteristics of GPCRs. nih.govresearchgate.net Furthermore, this compound has been shown to induce an increase in intracellular cAMP in brain slices, an effect that is not blocked by adenosine receptor antagonists, indicating a distinct signaling pathway. nih.gov While GPR23, a receptor for lysophosphatidic acid, was once suggested as a candidate, a definitive guanosine receptor has yet to be confirmed. aginganddisease.org

Table 3: Characteristics of Putative this compound Binding Sites in Rat Brain

Parameter Finding Implication References
Binding Affinity (Kd) 95.4 ± 11.9 nM High-affinity binding suggests a specific receptor interaction. aginganddisease.org
Binding Capacity (Bmax) 0.57 ± 0.03 pmol/mg protein Indicates a finite number of specific binding sites. aginganddisease.org
G-Protein Coupling Binding is reduced by GTP analogs and pertussis toxin. Suggests the binding site is a G-protein coupled receptor (GPCR). nih.govresearchgate.net
Receptor Status Not yet cloned or fully characterized. This compound is considered an "orphan ligand". nih.govaginganddisease.orgmdpi.com
Candidate Receptor GPR23 was suggested but not confirmed. The search for a specific guanosine receptor is ongoing. aginganddisease.org

Interactions with G-Protein Coupled Receptors (e.g., GPR23, CD40)

There is significant evidence that this compound's mechanisms of action involve interactions with G-protein coupled receptors (GPCRs). The neuroprotective effects of guanosine have been shown to be blocked by Pertussis toxin, a substance known to inactivate certain G-proteins, which strongly indicates the involvement of a GPCR. frontiersin.org Research has focused on a few candidate GPCRs, most notably GPR23 and the CD40 receptor.

GPR23

GPR23, also known as lysophosphatidic acid (LPA) receptor 4, has emerged as a strong candidate for a guanosine receptor. mdpi.comaginganddisease.org Studies in glioma cell lines have shown that guanosine can reduce cell proliferation and that this effect is dependent on GPR23. aginganddisease.org Specifically, silencing the GPR23 gene diminishes guanosine's antiproliferative effect, while overexpressing the receptor enhances it. aginganddisease.orgunipa.it

Radioligand binding assays have further solidified this connection. In cells overexpressing GPR23, there is an increased binding of [3H]-guanosine to membrane fractions. aginganddisease.org In these assays, guanosine was found to be significantly more effective at displacing its radiolabeled form from GPR23 than either LPA or guanine (B1146940). aginganddisease.org However, other research suggests that guanine, a metabolite of guanosine, may be the more potent and direct ligand for GPR23. nih.govfrontiersin.org In one study, guanine was found to be the ultimate effector of the antiproliferative actions attributed to guanosine, with the effects of guanosine being dependent on its metabolic conversion to guanine. frontiersin.org Radioligand binding experiments using [3H]-Guanine revealed a selective, high-affinity binding site on U87 glioma cell membranes likely corresponding to GPR23. nih.govfrontiersin.org

Despite some ambiguity, the expression of GPR23 and the affinity of [3H]guanosine binding have been mapped in different brain regions, with the following rank order of affinity: aginganddisease.org

[3H]Guanosine Binding Affinity in Different Brain Regions

Brain RegionRelative Binding Affinity
CortexHighest
HippocampusHigh
StriatumMedium
Spinal CordLower

CD40

The CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily, is another GPCR implicated in guanosine's mechanism of action, particularly in inflammatory contexts. dntb.gov.uaaai.org Research has demonstrated that this compound can inhibit the expression and function of the CD40 receptor in microglia, the primary immune cells of the central nervous system. dntb.gov.uaaai.org In cultured mouse microglia, pretreatment with guanosine dose-dependently inhibited the increased CD40 expression that is typically induced by inflammatory cytokines (IFN-γ and TNF-α) or β-amyloid peptide. dntb.gov.uaaai.org

Furthermore, guanosine has been shown to inhibit the release of the soluble form of the CD40 ligand (sCD40L) from activated human platelets. nih.govnih.gov sCD40L is a pro-inflammatory molecule, and its reduction points to an anti-inflammatory role for guanosine. nih.gov This inhibitory effect on sCD40L release was found to be concentration-dependent. nih.gov

Inhibitory Effect of this compound on Thrombin-Induced sCD40L Release from Platelets

Guanosine Concentration (mmol/L)Inhibition of sCD40L Release (%)
0.424 ± 4%
2.033 ± 2%
4.098 ± 1%

This interaction with the CD40/CD40L system suggests that part of this compound's protective effects in neuroinflammatory and neurodegenerative conditions may be mediated through the suppression of this signaling pathway. dntb.gov.uaebi.ac.uk

Physiological and Pathophysiological Roles of Guanosine

Neurotrophic and Regenerative Effects

Guanosine (B1672433) actively supports the growth, survival, and regeneration of neural tissues. Its neurotrophic actions are comprehensive, influencing processes from neural stem cell activity to the regulation of vital growth factors. nih.govfrontiersin.org

Promotion of Neural Stem Cell Proliferation and Differentiation

Guanosine has been shown to encourage the proliferation and differentiation of neural stem cells (NSCs), which are the foundational cells of the nervous system. frontiersin.org Research indicates that guanosine can increase the formation of neurospheres, which are clusters of NSCs, and foster their development into mature neurons and glial cells. researchgate.net For example, studies on cultured neural stem cells have demonstrated that treatment with guanosine increases cell proliferation and subsequent neuronal differentiation. frontiersin.orgresearchgate.net This highlights guanosine's essential role in neurodevelopment and repair. frontiersin.org

Enhancement of Neurogenesis in Specific Brain Regions

The adult brain's capacity for regeneration relies heavily on neurogenesis, the creation of new neurons. This process is primarily localized to the subventricular zone (SVZ) of the lateral ventricles and the subgranular zone (SGZ) in the dentate gyrus of the hippocampus. frontiersin.orgmdpi.com Guanosine has been found to boost neurogenesis in these key areas. frontiersin.orgnih.gov In animal models of conditions like Parkinson's disease and stroke, guanosine administration has been observed to stimulate the proliferation of neuroprogenitor cells in the SVZ and SGZ. nih.govspandidos-publications.com This increased neurogenesis is associated with improved neurological outcomes, suggesting that guanosine helps create a microenvironment that is favorable for neuronal growth and survival. spandidos-publications.com

Modulation of Neurotrophic Factor Expression (e.g., BDNF, FGF-2)

A primary mechanism behind guanosine's neurotrophic effects is its capacity to increase the expression of crucial neurotrophic factors. researchgate.net Brain-Derived Neurotrophic Factor (BDNF) and Fibroblast Growth Factor-2 (FGF-2) are vital for neuronal survival, differentiation, and the flexibility of synapses. pnas.orgfrontiersin.org Studies have shown that guanosine treatment can elevate the levels of both BDNF and FGF-2 in the brain. nih.govresearchgate.netfrontiersin.org This upregulation fosters an environment conducive to neuronal regeneration and functional recovery after an injury. researchgate.net

Neuroprotective and Cytoprotective Mechanisms

In addition to its regenerative capabilities, guanosine provides strong protection against a range of cellular stressors, thereby preserving neuronal structure and function during pathological events. aginganddisease.org

Counteraction of Oxidative Stress (e.g., Reactive Oxygen Species, Glutathione (B108866) System)

Oxidative stress, resulting from an excess of reactive oxygen species (ROS) relative to the body's antioxidant defenses, is a significant cause of neuronal cell death in many neurological conditions. mdpi.com Guanosine effectively mitigates oxidative stress by reducing ROS levels and preventing lipid peroxidation, a process that damages cell membranes. frontiersin.orgnih.gov It also enhances the body's own antioxidant defenses by increasing levels of glutathione (GSH), a key intracellular antioxidant. nih.govmdpi.comnih.gov For instance, in laboratory models of glutamate-induced toxicity, guanosine protected astrocytes by preventing the depletion of GSH and lowering ROS production. nih.gov

Research FindingModel SystemEffect of Guanosine
Protection against glutamate-induced oxidative damageCultured AstrocytesIncreased glutathione (GSH) levels and decreased reactive oxygen species (ROS) production. nih.gov
Prevention of mitochondrial dysfunctionPC12 cells & Ischemic modelsMaintained mitochondrial membrane potential and reduced oxidative stress. mdpi.com
Amelioration of stress-induced oxidative damageMouse HippocampusPrevented alterations in antioxidant enzymes like catalase and glutathione peroxidase. nih.gov

Anti-inflammatory Responses (e.g., NF-κB, iNOS, Nitric Oxide)

Neuroinflammation is another critical element in the development of numerous neurological diseases. Guanosine demonstrates significant anti-inflammatory effects by influencing key inflammatory pathways. It has been found to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response. nih.govnih.govnih.gov By inhibiting NF-κB, guanosine leads to a decrease in the production of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS), which in turn reduces the levels of nitric oxide (NO), a molecule that can be harmful to neurons at high concentrations. nih.govnih.gov In models of neuroinflammation, guanosine treatment has been linked to reduced activation of microglia and astrocytes, the brain's primary immune cells, thereby lessening the inflammatory cascade and its detrimental impact on neurons. nih.gov

Inflammatory MediatorEffect of GuanosineConsequence
Nuclear Factor-kappa B (NF-κB)Inhibition of activation nih.govnih.govDecreased expression of pro-inflammatory genes. nih.gov
Inducible Nitric Oxide Synthase (iNOS)Downregulation of expression nih.govReduced production of nitric oxide. nih.govnih.gov
Nitric Oxide (NO)Decreased production nih.govnih.govAttenuation of neurotoxicity. nih.gov

Attenuation of Excitotoxicity

L-Guanosine, a purine (B94841) nucleoside, plays a significant role in mitigating excitotoxicity, a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate (B1630785). mdpi.comresearchgate.net The neuroprotective effects of guanosine against excitotoxicity are mediated through several mechanisms, primarily involving the regulation of glutamate homeostasis and the reduction of oxidative stress. nih.govnih.gov

One of the key mechanisms is the enhancement of glutamate uptake. frontiersin.orgnih.gov Under excitotoxic conditions, such as those mimicking ischemia, extracellular glutamate levels rise to neurotoxic concentrations. researchgate.net Guanosine has been shown to stimulate the uptake of glutamate into neural cells, particularly astrocytes, which are crucial for clearing excess glutamate from the synaptic cleft. mdpi.comfrontiersin.org Studies on brain cortical slices under normal and oxygen-glucose deprivation (OGD) conditions, an in vitro model of ischemia, have demonstrated that guanosine significantly increases glutamate uptake. frontiersin.orgnih.gov This enhanced uptake is associated with the modulation of glutamate transporter-1 (GLT-1) activity and the restoration of its expression to basal levels during OGD. researchgate.net By promoting the removal of excess glutamate, guanosine helps to prevent the overactivation of glutamate receptors and subsequent neuronal damage. mdpi.comresearchgate.net

The table below summarizes key research findings on the attenuation of excitotoxicity by this compound.

Experimental ModelKey FindingsReference
Rat hippocampal slices subjected to OGDGuanosine modulates glutamate uptake, contributing to neuroprotection. nih.gov
Brain cortical slices under normal and OGD conditionsGuanosine stimulates glutamate uptake in a concentration-dependent manner and attenuates the release of glutamate and taurine (B1682933) during OGD. frontiersin.orgnih.gov
In vitro glutamate challenge in hippocampal slicesGuanosine (100 µM) prevents glutamate-induced damage by decreasing glutamate release and preventing iNOS induction. nih.gov
Brain slices from adult ratsGuanosine treatment attenuates glutamate-induced increases in ROS production. nih.gov

Mitigation of Mitochondrial Dysfunction and Apoptosis

This compound exerts significant neuroprotective effects by mitigating mitochondrial dysfunction and inhibiting apoptotic pathways, which are central to cell death in numerous neurodegenerative diseases. frontiersin.orgdiva-portal.org The mitochondrion is a key organelle in determining cell fate, and its dysfunction is an early and often irreversible step towards apoptosis. frontiersin.orgdiva-portal.org

Guanosine has been shown to protect against mitochondrial damage in various models of cellular stress. A primary mechanism is the stabilization of the mitochondrial membrane potential (ΔΨm). frontiersin.orgdiva-portal.org The collapse of ΔΨm is a critical event in the apoptotic cascade, leading to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors like cytochrome c. diva-portal.org In cellular models of Parkinson's disease using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), pretreatment with guanosine effectively attenuated the MPP+-induced collapse of ΔΨm. diva-portal.org

By preserving mitochondrial integrity, guanosine prevents the downstream activation of caspases, which are the executioners of apoptosis. frontiersin.org Specifically, guanosine has been demonstrated to inhibit the activity of caspase-3, a key effector caspase in the mitochondrial-dependent apoptotic pathway. frontiersin.orgdiva-portal.org In a model of acute kidney injury, which shares common cell death pathways with neurodegeneration, guanosine treatment led to a decrease in caspase-3 immuno-expression, highlighting its anti-apoptotic activity. nih.gov

Furthermore, guanosine contributes to mitochondrial protection through its antioxidant properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and to enhance the levels of endogenous antioxidants, such as glutathione (GSH). frontiersin.org GSH is a major non-enzymatic antioxidant that protects neurons from oxidative damage. frontiersin.org In MPP+-treated PC12 cells, guanosine reversed the decrease in GSH levels, thereby reinforcing its protective role against oxidative stress and mitochondrial-mediated cell death. frontiersin.org

The table below summarizes key research findings on the mitigation of mitochondrial dysfunction and apoptosis by this compound.

Experimental ModelKey FindingsReference
PC12 cells treated with MPP+ (in vitro model of Parkinson's disease)Guanosine attenuated the collapse of mitochondrial transmembrane potential and prevented the subsequent activation of caspase-3. diva-portal.org
PC12 cells treated with MPP+Guanosine inhibited the production of ROS and reversed the MPP+-induced reduction in glutathione (GSH) levels. frontiersin.org
Rat model of glycerol-induced acute kidney injuryGuanosine treatment was associated with a decrease in caspase-3 immuno-expression in renal tissues. nih.gov
Cellular models of neurodegenerative diseasesGuanosine protects against apoptosis induced by agents like staurosporine (B1682477) and β-amyloid by interacting with multiple steps of the biochemical cascade. frontiersin.org

Regulation of Gene Expression and Transcriptome Dynamics

Influence of Guanosine Phosphates on Gene Activity (e.g., ppGpp, pppGpp)

Guanosine phosphates, specifically guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively known as (p)ppGpp, are crucial signaling molecules or "alarmones" in bacteria. mdpi.comnih.gov They are central to the "stringent response," a global reprogramming of gene expression that allows bacteria to survive various environmental stresses, such as nutrient starvation. mdpi.comnih.gov

These molecules are synthesized from GTP and GDP, respectively, by enzymes like RelA and SpoT in Escherichia coli. frontiersin.org Their accumulation triggers a cascade of regulatory events, primarily by binding directly to RNA polymerase (RNAP), the enzyme responsible for transcription. mdpi.comfrontiersin.org The binding of (p)ppGpp to RNAP, often in conjunction with the protein DksA, alters its activity. frontiersin.org This interaction typically leads to the inhibition of transcription from promoters of genes involved in growth, such as those for ribosomal RNA (rRNA) and transfer RNA (tRNA). mdpi.comfrontiersin.org By down-regulating the synthesis of the translational machinery, the cell conserves resources when amino acids or other essential nutrients are scarce. mdpi.com

Conversely, (p)ppGpp can up-regulate the expression of many other genes that are critical for stress adaptation. mdpi.com This includes genes involved in the biosynthesis and uptake of amino acids, as well as other stress response genes. mdpi.comnih.gov For instance, (p)ppGpp can activate the transcription of the threonine operon promoter. frontiersin.org

While both ppGpp and pppGpp are involved in the stringent response, studies have shown that they can have differential effects on gene expression. In E. coli, pppGpp has been found to be less potent than ppGpp in regulating growth rate, inhibiting ribosomal RNA P1 promoter transcription, and inducing the stress-response sigma factor RpoS. frontiersin.orgfrontiersin.org This suggests a nuanced regulatory system where the relative abundance of ppGpp and pppGpp can fine-tune the cellular response to stress. frontiersin.org The binding site for both nucleotides on the E. coli RNA polymerase-σ⁷⁰ holoenzyme has been identified at the interface between the β' and ω subunits. frontiersin.orgfrontiersin.org

Transcriptomic Alterations Induced by Guanosine Supplementation

Supplementation with this compound can induce significant changes in the transcriptome, leading to alterations in cellular function and phenotype. While comprehensive transcriptomic studies in the context of the nervous system are emerging, research in other cell types provides clear evidence of guanosine's ability to reprogram gene expression.

In a study using acute myeloid leukemia (AML) cells, treatment with guanosine led to widespread transcriptomic changes indicative of myeloid differentiation. nih.govdiva-portal.org RNA sequencing of guanosine-treated U937 AML cells revealed 539 up-regulated and 467 down-regulated genes. diva-portal.org Notably, many well-characterized myeloid differentiation genes were significantly up-regulated, including LYZ, S100A9, S100A8, NCF1, and SPI1. diva-portal.org Gene Set Enrichment Analysis (GSEA) confirmed that gene sets associated with myeloid maturation were positively enriched, while those related to proliferation and self-renewal were negatively enriched. diva-portal.org

In the context of neuronal cells, guanosine has been shown to promote differentiation, which is inherently linked to changes in gene expression. frontiersin.orgfrontiersin.org In human neuroblastoma SH-SY5Y cells, guanosine treatment induces a neuron-like phenotype and increases the expression of specific mature neuronal markers such as βIII-Tubulin and MAP2. frontiersin.orgfrontiersin.org Although a full transcriptomic profile was not the primary focus of this study, these changes in protein expression are direct consequences of altered gene expression. frontiersin.org Furthermore, in neural stem cells, guanosine treatment was found to increase the mRNA levels of brain-derived neurotrophic factor (BDNF), a key regulator of neurogenesis and neuronal survival. nih.gov

These findings collectively indicate that guanosine supplementation can trigger significant transcriptomic shifts that drive cells towards a more differentiated state.

The table below presents findings from a transcriptomic study on guanosine supplementation in AML cells.

Cell TypeAnalysis MethodKey Transcriptomic FindingsReference
U937 Acute Myeloid Leukemia CellsRNA Sequencing539 up-regulated genes, 467 down-regulated genes. Upregulation of myeloid differentiation genes (LYZ, S100A9, S100A8, NCF1, SPI1). diva-portal.org
Neural Stem CellsNot specifiedIncreased mRNA levels of Brain-Derived Neurotrophic Factor (BDNF). nih.gov
SH-SY5Y Neuroblastoma CellsImmunocytochemistryIncreased expression of mature neuronal markers (βIII-Tubulin, MAP2). frontiersin.orgfrontiersin.org

Specific Gene Expression Regulation (e.g., Klotho gene, purine metabolic enzymes)

This compound can regulate the expression of specific genes, contributing to its diverse physiological and protective effects. Notable examples include its influence on the Klotho gene and genes encoding purine metabolic enzymes.

Klotho Gene: The Klotho gene encodes a transmembrane protein that plays a crucial role in anti-aging processes, protection against oxidative stress, and regulation of ion channels and mineral metabolism. nih.govspringermedizin.de Its expression is known to decrease in conditions like acute kidney injury (AKI). researchgate.netnih.gov Studies have demonstrated that guanosine treatment can significantly up-regulate the expression of the Klotho gene. researchgate.netnih.govresearchgate.net In a rat model of glycerol-induced AKI, guanosine administration led to a marked increase in Klotho gene expression in kidney tissue. researchgate.netnih.gov This up-regulation was associated with improved kidney function, reduced oxidative stress, and decreased apoptosis (lower caspase-3 expression). nih.govresearchgate.net The proposed mechanism suggests that guanosine's ability to enhance Klotho gene expression is a key part of its renal protective effects, contributing to its subsequent antioxidant and anti-apoptotic activities. researchgate.netresearchgate.net

Purine Metabolic Enzymes: The expression of genes encoding enzymes involved in purine metabolism is tightly regulated, and purine bases, including guanine (B1146940) (the base component of guanosine), are key regulatory molecules. jneurosci.orgresearchgate.net In bacteria such as Salmonella typhimurium, the addition of guanine can lead to the repression of pur gene expression, which are the genes responsible for the de novo biosynthesis of purines. jneurosci.orgresearchgate.net This regulation is mediated by the PurR repressor, which, when bound by corepressors like hypoxanthine (B114508) or guanine, binds to DNA and inhibits the transcription of purine biosynthesis genes. plos.org

Furthermore, guanosine supplementation can influence the expression of enzymes in the purine salvage pathway. In a study on AML cells, the differentiation-inducing effects of guanosine were found to depend on the activity of purine nucleoside phosphorylase (PNP) and hypoxanthine phosphoribosyltransferase 1 (HPRT1), key enzymes in the salvage pathway that convert guanosine into GTP. diva-portal.org This indicates that guanosine can modulate the expression or activity of these enzymes to alter intracellular nucleotide pools and influence cell fate. diva-portal.org

Research Applications in Neurological and Other Disease Models

Ischemic Stroke and Cerebral Ischemia

The neuroprotective properties of L-Guanosine have been extensively studied in the context of ischemic stroke and cerebral ischemia, where a reduction in blood flow and oxygen supply leads to neuronal cell death and subsequent neurological deficits. mdpi.combiorxiv.org Research has been conducted using both in vitro and in vivo models to elucidate the mechanisms underlying its protective effects.

Oxygen-glucose deprivation (OGD) is a widely used in vitro model that simulates the conditions of ischemia in a controlled laboratory setting. mdpi.comfrontiersin.org Studies utilizing this model have provided crucial insights into the cellular and molecular mechanisms of this compound's neuroprotective actions.

In hippocampal slices subjected to OGD, this compound has been shown to offer protection, particularly when administered during the reoxygenation phase. researchgate.net A key mechanism of this protection is the stimulation of glutamate (B1630785) uptake, which helps to counteract excitotoxicity, a major contributor to ischemic neuronal damage. researchgate.netmdpi.com this compound has demonstrated the ability to prevent the impairment of glutamate uptake in cortical slices following OGD. researchgate.net Furthermore, research on C6 astroglial cells has shown that this compound can prevent cytotoxicity induced by glucose deprivation by modulating oxidative and nitrosative stress, as well as glial responses like glutamate uptake and glutamine synthetase activity. researchgate.net

This compound's protective effects in OGD models are also linked to the preservation of cellular energy metabolism and the modulation of nitric oxide (NO) levels. In rat hippocampal slices subjected to OGD and reoxygenation, this compound treatment prevented the decline in ATP production and lactate (B86563) release. nih.gov These beneficial effects on bioenergetics and glutamate uptake were associated with the modulation of NO levels, suggesting that this compound's regulation of cellular bioenergetics is a critical component of its neuroprotective action in ischemic conditions. nih.gov The activation of pro-survival molecular pathways, including PI3K/Akt and MEK/ERK, is also implicated in this compound-mediated neuroprotection in these models. mdpi.combiorxiv.org

Table 1: Effects of this compound in In Vitro Oxygen-Glucose Deprivation (OGD) Models
Model SystemKey FindingsReferences
Hippocampal SlicesPromoted neuroprotection when added during re-oxygenation; Stimulated glutamate uptake. researchgate.net
Cortical SlicesPrevented impairment of glutamate uptake following OGD. researchgate.net
C6 Astroglial CellsPrevented glucose deprivation-induced cytotoxicity; Modulated oxidative and nitrosative stress; Regulated glutamate uptake and glutamine synthetase activity. researchgate.net
Rat Hippocampal SlicesPrevented impaired ATP production, lactate release, and glutamate uptake; Modulated nitric oxide (NO) levels. nih.gov

The promising results from in vitro studies have been corroborated and expanded upon in various in vivo models of ischemic brain injury. These studies have demonstrated that this compound can reduce the extent of brain damage and improve functional outcomes following an ischemic event.

In a rat model of perinatal hypoxia-ischemia, this compound treatment was shown to recover the reduction in glutamate uptake caused by the ischemic insult. researchgate.net Similarly, in models of permanent cortical focal ischemia induced by thermocoagulation, this compound treatment reduced the infarct area by approximately 40%, decreased neuronal degeneration, and improved forelimb function. researchgate.netnih.gov It also mitigated the increase in lipid peroxidation in the infarcted area. researchgate.net The neuroprotective effects of this compound in these models are attributed to its ability to counteract oxidative stress by preventing the increase in reactive oxygen and nitrogen species (ROS/RNS) and restoring antioxidant defenses. nih.gov

Furthermore, in a mouse model of photothrombotic stroke, delayed administration of this compound was found to improve long-term functional recovery. acs.org This improvement was associated with enhanced neurogenesis and angiogenesis in the peri-infarction region. acs.org this compound treatment significantly increased the levels of brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF), which are crucial for brain remodeling and plasticity. These findings suggest that this compound not only offers acute neuroprotection but also promotes restorative processes that contribute to long-term functional improvement after a stroke. acs.org

Table 2: Effects of this compound in In Vivo Models of Ischemic Brain Injury
Animal ModelKey FindingsReferences
Perinatal Hypoxia-Ischemia (Rat)Recovered HI-induced reduction in glutamate uptake. researchgate.net
Permanent Cortical Focal Ischemia (Rat)Reduced infarct volume by ~40%; Decreased neuronal degeneration; Improved forelimb function; Reduced lipid peroxidation. researchgate.netnih.gov
Photothrombotic Stroke (Mouse)Improved long-term functional recovery with delayed administration; Enhanced neurogenesis and angiogenesis; Increased BDNF and VEGF levels. acs.org
Unilateral Middle Cerebral Artery Occlusion (MCAO) (Rat)Reduced infarcted area; Improved gait disturbances and spontaneous activity.

In Vitro Oxygen-Glucose Deprivation (OGD) Models

Parkinson's Disease Models

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. This compound has been investigated for its potential neuroprotective effects in various experimental models of PD, with studies focusing on its ability to protect against neurotoxin-induced damage, promote the survival of dopaminergic neurons, and modulate motor deficits.

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is widely used to induce selective damage to dopaminergic neurons and create cellular models of Parkinson's disease. This compound has demonstrated significant neuroprotective effects in these models.

In studies using the human neuroblastoma cell line SH-SY5Y, this compound pretreatment was shown to protect against MPP+-induced cytotoxicity and apoptosis. It achieves this by attenuating the collapse of the mitochondrial transmembrane potential and preventing the subsequent activation of caspase-3, a key enzyme in the apoptotic cascade. By stabilizing mitochondrial function and inhibiting apoptosis, this compound helps to preserve dopaminergic neuron-like cells from the damaging effects of mitochondrial stress induced by MPP+. Additionally, this compound has been found to inhibit the production of reactive oxygen species (ROS) and increase the levels of the antioxidant glutathione (B108866) (GSH), further supporting its protective role against oxidative stress in these models.

Similarly, in models using the neurotoxin 6-hydroxydopamine (6-OHDA), another compound used to mimic Parkinson's pathology, this compound protected SH-SY5Y neuroblastoma cells and promoted their survival. The protective mechanism in this context involves the reduction of 6-OHDA-mediated activation of stress-related kinases like p38 and JNK, and the potentiation of pro-survival signaling through the Akt pathway and the anti-apoptotic protein Bcl-2.

Beyond cellular models, research in animal models of Parkinson's disease has provided evidence for this compound's ability to improve motor function and protect dopaminergic neurons. In a rodent model of parkinsonism induced by a proteasome inhibitor, this compound treatment decreased neuronal apoptotic cell death and increased the number of dopaminergic neurons in the substantia nigra pars compacta (SNc). researchgate.net This neuroprotective effect was accompanied by an improvement in motor symptoms, specifically a reduction in bradykinesia (slowness of movement). researchgate.net

Studies have also evaluated the effectiveness of orally administered this compound in rodent models of movement disorders that mimic parkinsonian symptoms. This compound was found to antagonize reserpine-mediated catalepsy and reduce tremulous jaw movements. In rats with unilateral 6-OHDA lesions, a model of hemiparkinsonism, this compound potentiated the rotational behavior induced by L-DOPA, a standard treatment for Parkinson's disease. Interestingly, this compound also demonstrated the ability to inhibit L-DOPA-induced dyskinesia, a common and debilitating side effect of long-term L-DOPA therapy. These findings suggest that this compound may have a dual therapeutic benefit: reversing parkinsonian motor deficits and reducing the adverse effects of current treatments.

Alpha-synuclein (B15492655) is a protein that, under pathological conditions, aggregates to form insoluble inclusions, a hallmark of a group of neurodegenerative disorders known as α-synucleinopathies, which includes Parkinson's disease. While direct interventional studies of this compound in models of alpha-synuclein aggregation are limited, some research provides a link between guanosine (B1672433) levels and the pathology in these models.

A metabolomic analysis of a transgenic mouse model of Parkinson's disease expressing the A53T mutation of human alpha-synuclein revealed alterations in brain guanosine levels. Young (3-month-old) A53T transgenic mice showed lower levels of guanosine compared to their non-transgenic counterparts. In contrast, aged (18-month-old) A53T transgenic mice exhibited increased guanosine levels. This age-dependent increase in guanosine in the transgenic mice has been suggested to represent a potential protective mechanism against the ongoing neurodegeneration. However, it is important to note that these findings were from whole-brain analysis and may not reflect changes in specific brain regions most affected in Parkinson's disease.

Table 3: Research Findings on this compound in Parkinson's Disease Models
Model TypeSpecific ModelKey FindingsReferences
Toxin-Induced Neurodegeneration (In Vitro)MPP+-treated PC12 and SH-SY5Y cellsPrevented apoptosis; Attenuated mitochondrial transmembrane potential collapse; Prevented caspase-3 activation; Inhibited ROS production; Increased GSH levels.
Toxin-Induced Neurodegeneration (In Vitro)6-OHDA-treated SH-SY5Y cellsProtected cells and promoted survival; Reduced activation of p38 and JNK; Potentiated Akt phosphorylation and Bcl-2 expression.
Dopaminergic Neuron Survival and Motor Deficits (In Vivo)Proteasome inhibitor-induced parkinsonism (rodent)Decreased neuronal apoptosis; Increased dopaminergic neurons in SNc; Reduced bradykinesia. researchgate.net
Dopaminergic Neuron Survival and Motor Deficits (In Vivo)Reserpine-induced catalepsy and tremor (rodent)Antagonized catalepsy; Reduced tremulous jaw movements.
Dopaminergic Neuron Survival and Motor Deficits (In Vivo)6-OHDA-lesioned rats (hemiparkinsonism)Potentiated L-DOPA-induced rotations; Inhibited L-DOPA-induced dyskinesia.
Alpha-Synucleinopathy (In Vivo)A53T alpha-synuclein transgenic miceLower brain guanosine levels in young transgenic mice; Increased brain guanosine levels in aged transgenic mice, suggesting a potential protective response.

Impact on Dopaminergic Neuron Survival and Motor Deficits

Alzheimer's Disease and Neuroinflammation

This compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease. nih.gov Its therapeutic potential is attributed to its ability to counteract several pathological processes associated with the disease, such as neuroinflammation, oxidative stress, and excitotoxicity. nih.govmdpi.com

Protection against Amyloid-Beta Toxicity

The accumulation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease, leading to oxidative stress, neuronal death, and cognitive decline. nih.gov Research has shown that this compound can protect against the neurotoxic effects of Aβ oligomers. mdpi.comresearchgate.net

In laboratory studies using human neuroblastoma cells (SH-SY5Y), this compound was found to reduce neuronal death caused by Aβ oligomers by inhibiting apoptosis. researchgate.net This protective effect was associated with a significant decrease in the formation of reactive oxygen species (ROS) induced by Aβ. researchgate.net Furthermore, in animal models, this compound treatment prevented cognitive deficits and anhedonic-like behavior induced by Aβ₁₋₄₀. nih.gov It also helped maintain presynaptic mitochondrial calcium homeostasis in mice infused with Aβ₁₋₄₂ oligomers. nih.gov

A study evaluating the effects of this compound following intracerebroventricular infusion of Aβ₁₋₄₂ in mice demonstrated that the compound could prevent impairments in spatial memory and reduce damage to hippocampal slices. nih.gov It also mitigated metabolic alterations, such as increased lactate release, and prevented increased ROS production in the hippocampus. nih.gov

Table 1: Effects of this compound on Amyloid-Beta Toxicity

Model System Key Findings Reference
Human Neuroblastoma SH-SY5Y cells Reduced Aβ-induced apoptosis and reactive oxygen species (ROS) formation. researchgate.net
Mouse model (Aβ₁₋₄₀ induced) Prevented cognitive deficits and anhedonic-like behavior. nih.gov
Mouse model (Aβ₁₋₄₂ oligomer infusion) Maintained presynaptic mitochondrial calcium homeostasis. nih.gov

Modulation of Amyloid Precursor Protein Processing

Amyloid precursor protein (APP) is a transmembrane protein that, when cleaved by specific enzymes, can generate the Aβ peptide. plos.orgnih.gov The processing of APP is a critical event in the pathogenesis of Alzheimer's disease. plos.org While direct studies on this compound's modulation of APP processing are limited, related pathways offer some insight.

The nitric oxide (NO) signaling pathway, which involves cyclic guanosine monophosphate (cGMP), has been shown to influence APP processing. ahajournals.org In brain microvascular endothelial cells, inhibition of endothelial nitric oxide synthase (eNOS) led to increased levels of APP and β-site APP-cleaving enzyme 1 (BACE1), the enzyme that initiates the amyloidogenic pathway. ahajournals.org This effect was mediated by the guanylyl cyclase/cGMP pathway, as inhibiting guanylyl cyclase also increased APP and BACE1 expression. ahajournals.org Conversely, increasing cGMP levels through phosphodiesterase type 5 inhibition lowered APP and BACE1 expression. ahajournals.org These findings suggest that pathways leading to increased cGMP, a molecule structurally related to guanosine, can suppress the production of Aβ. ahajournals.org

Spinal Cord Injury Research

In the context of spinal cord injury (SCI), this compound has shown promise as a neuroprotective agent. nih.gov Following SCI, a cascade of secondary injury events, including inflammation and apoptosis, contributes to further tissue damage and functional loss. nih.gov

Research in a rat model of moderate SCI demonstrated that systemic administration of this compound for 14 consecutive days, starting four hours after the injury, led to significant improvements in motor and sensory functions, as well as recovery of bladder function. nih.gov These functional improvements were associated with a reduction in the inflammatory response, decreased apoptotic cell death, increased sparing of axons, and preservation of myelin. nih.gov The study suggests that the therapeutic action of this compound likely stems from its ability to reduce inflammation and inhibit apoptosis, thereby protecting neurons, oligodendrocytes, and axons. nih.gov

Modulation of Pain and Nociception

This compound has demonstrated antinociceptive effects in various animal models of pain. nih.gov It has been shown to reduce nociception in response to chemical stimuli like acetic acid, formalin, glutamate, and capsaicin. nih.gov The compound's effects are believed to be mediated through its action on the central nervous system. nih.gov

Studies in rats with neuropathic pain induced by chronic sciatic nerve constriction revealed that this compound treatment reduced thermal hyperalgesia and motor deficits. nih.gov The antinociceptive effects of this compound appear to involve the modulation of glutamatergic pathways. researchgate.net For instance, this compound was found to prevent the increase in spinal cord glutamate uptake induced by capsaicin. researchgate.net The descending pain modulatory system, which involves pathways originating in the brainstem and projecting to the spinal cord, plays a crucial role in regulating pain perception. mdpi.com this compound's central actions suggest a potential interaction with these descending pathways.

Neuropsychiatric Conditions: Anxiolytic and Antidepressant-like Effects

This compound has been investigated for its potential therapeutic role in neuropsychiatric conditions, exhibiting both anxiolytic and antidepressant-like effects in preclinical studies. nih.govmdpi.com

The antidepressant-like properties of this compound have been demonstrated in animal models such as the tail suspension test and forced swimming test, where it reduced immobility time. nih.govnih.gov These effects are associated with the activation of signaling pathways like PI3K/Akt and mTOR, as well as an increase in brain-derived neurotrophic factor (BDNF) levels in the hippocampus. nih.govresearchgate.net Furthermore, this compound has shown the ability to reduce hippocampal oxidative damage in a stress-induced depression model. researchgate.net

In terms of anxiolytic effects, both acute and chronic administration of this compound have been shown to produce anxiolytic-like behavior in various tests, including the elevated plus maze and open field test. mdpi.com The mechanisms underlying these effects are thought to involve an interplay with the adenosine (B11128) system, specifically adenosine A1 and A2A receptors. mdpi.comnih.gov

Table 2: Neuropsychiatric Effects of this compound in Animal Models

Effect Animal Model/Test Key Findings Reference
Antidepressant-like Tail Suspension Test, Forced Swimming Test Decreased immobility time. nih.govnih.gov
Antidepressant-like Acute Restraint Stress Reduced hippocampal oxidative damage. researchgate.net

Anticonvulsant Activity in Seizure Models

This compound has been shown to possess anticonvulsant properties, particularly in seizure models involving the glutamatergic system. nih.gov Glutamate is a major excitatory neurotransmitter, and its over-activation is implicated in the generation and spread of seizures. nih.gov

In a study using a mouse model, this compound provided dose-dependent protection against seizures induced by quinolinic acid, a glutamate agonist. nih.gov However, it did not affect seizures induced by picrotoxin, a GABAA antagonist, suggesting a degree of specificity towards glutamatergic-mediated seizures. nih.gov The anticonvulsant effect of this compound is believed to be related to its ability to antagonize glutamate receptors. nih.gov The conversion of guanosine 5'-monophosphate (GMP) to guanosine appears to be necessary for its anticonvulsant action. researchgate.net

Renal Ischemic Injury Protection

Ischemic injury to the kidney is a significant clinical issue characterized by nucleotide depletion and the death of tubular cells through necrosis or apoptosis. jci.orgresearchgate.net Research has shown that the depletion of guanosine triphosphate (GTP) is specifically linked to anoxia-induced apoptosis in renal cell cultures. researchgate.net This has led to the hypothesis that supplementing with guanosine could protect kidney function by reducing apoptosis in tubules after an ischemic event. researchgate.net

Studies in mouse models of renal ischemia have demonstrated that this compound administration can selectively replenish GTP stores without significantly affecting adenosine triphosphate (ATP) levels. jci.org In experiments where mice underwent bilateral renal artery clamping to induce ischemia, those treated with guanosine showed renal GTP levels at nearly 92% of control levels after one hour of reperfusion, compared to only 56% in the saline-treated group. This restoration of GTP was associated with a significant reduction in the number of apoptotic tubular cells, particularly in the medulla. jci.orgresearchgate.net

Functionally, this reduction in apoptosis translates to preserved renal function. At 24 hours post-ischemia, mice treated with guanosine had significantly lower serum creatinine (B1669602) levels compared to the control group, indicating better kidney function. jci.orgresearchgate.net While guanosine treatment was effective at reducing apoptosis, it did not appear to significantly alter the extent of tubular necrosis or other forms of sublethal cell damage. jci.orgnih.gov

The protective effect of guanosine is thought to be primarily due to the replenishment of intracellular GTP pools. jci.org GTP is crucial for various cellular processes, and its depletion during ischemia is a key trigger for the apoptotic cascade. nih.gov By providing an exogenous source for GTP synthesis, guanosine helps maintain cellular energy and signaling pathways necessary for cell survival. nih.gov

Furthermore, this compound may exert its protective effects through interactions with the adenosine system. nih.govnih.gov Extracellular guanosine can increase the levels of extracellular adenosine and its metabolite inosine (B1671953) in the kidney. nih.gov Adenosine, acting through its receptors (A1, A2A, A2B, and A3), plays a complex role in regulating renal blood flow, glomerular filtration rate, and inflammation, all of which are critical factors in ischemic injury. krcp-ksn.org For instance, activation of the A2A adenosine receptor has been shown to be protective in renal ischemia-reperfusion injury. nih.gov

The interplay between guanosine and adenosine suggests a multi-faceted mechanism of protection. By increasing local concentrations of adenosine, guanosine may indirectly modulate inflammatory responses and vascular function, further contributing to the preservation of renal tissue. nih.govresearchgate.net

Interactive Data Table: Effect of this compound on Renal Ischemia-Reperfusion Injury in Mice

ParameterControl Group (Normal Saline)This compound GroupPercentage Change with this compoundSource
Renal GTP Levels (% of sham control) 56%92%+64.3%
Renal ATP Levels (% of sham control) 36%44%+22.2%
Apoptotic Tubular Cells (qualitative) ExtensiveSignificantly reduced- jci.org
Serum Creatinine (24h post-ischemia) Significantly elevatedSignificantly lower than control- jci.org
Tubular Necrosis >75% of tubulesNo significant difference- jci.org

Synthetic Methodologies and Chemical Derivatization of L Guanosine

Total Synthesis of L-Guanosine and Its Stereoisomers (e.g., iso-L-Guanosine)

Table 1: Key Steps in the Total Synthesis of iso-L-Guanosine

Step Description Key Reagents/Conditions Purpose Citation
1 Synthesis of L-Ribose Derivative L-Arabinose Preparation of the chiral sugar backbone. scispace.comnih.gov
2 Preparation of Protected Guanine (B1146940) N²,N²-bis(tert-butyloxycarbonyl)-6-chloro-guanine Activation of the nucleobase for glycosylation and directing regioselectivity. sioc-journal.cn
3 Glycosylation (Key Step) Mitsunobu Reaction Coupling of the sugar and base with high stereoselectivity and regioselectivity. sioc-journal.cn

Synthesis of this compound Analogs and Derivatives

Alpha-L-threofuranosyl nucleic acid (TNA) is an artificial genetic polymer with a simplified sugar-phosphate backbone that is resistant to nuclease degradation. madridge.org The synthesis of its building blocks, such as α-L-threofuranosyl guanosine (B1672433) 3′-triphosphate (tGTP), is a key challenge. Several synthetic routes have been developed to produce tGTP.

The phosphorylation of the 3'-hydroxyl group of the threofuranosyl nucleoside to form the triphosphate is another critical phase. The Eckstein method has been successfully used to synthesize tGTP from a 2'-O-DMT-protected threose nucleoside derivative. nih.gov More recent strategies have focused on developing scalable, HPLC-free purification methods. These include an iterative phosphorylation strategy and a method using an organic-soluble pyrene (B120774) pyrophosphate reagent. madridge.org Both methods can generate significant amounts of tGTP in high purity, with the pyrene pyrophosphate method being preferred due to fewer steps. madridge.org

Table 2: Comparison of Synthetic Strategies for α-L-Threofuranosyl Guanosine 3′-Triphosphate (tGTP)

Strategy Key Features Advantages Disadvantages Citation
Vorbrüggen Glycosylation with AcDPC-G Uses a bulky protected guanine base. High regioselectivity for the N9 isomer. Laborious preparation of the protected guanine base. thieme-connect.com
Vorbrüggen Glycosylation with 2-Amino-6-chloropurine (B14584) Post-glycosylation conversion of chloropurine to guanine. Avoids challenging synthesis of AcDPC-G; efficient. Requires an additional conversion step. acs.org
Eckstein Method Phosphorylation of a 2'-O-protected nucleoside. Established method for triphosphate synthesis. May require chromatographic purification. nih.gov
Pyrene Pyrophosphate Method Uses a P(V)-based organic pyrophosphate reagent. Fewer steps, scalable, avoids HPLC purification. Requires synthesis of the specific phosphorylating agent. madridge.org

A primary challenge in the synthesis of guanosine and its analogs is controlling the regioselectivity of the glycosylation reaction to favor the desired N9 isomer over the N7 isomer. acs.org To address this, chemists often install a bulky protecting group, such as a diphenylcarbamoyl (DPC) group, at the O6 position of the guanine base. acs.org This group sterically hinders the N7 position, thereby directing the incoming sugar moiety to the N9 position.

An alternative strategy to ensure N9 regioselectivity is to use a different starting purine (B94841), such as 2-amino-6-chloropurine. acs.org The glycosylation of this purine proceeds with high N9 selectivity, and the 6-chloro group can be subsequently converted to the 6-oxo group of guanine. The Mitsunobu reaction is another powerful tool for achieving high stereoselectivity and regioselectivity under mild conditions. sioc-journal.cn

Beyond chemical methods, enzymatic approaches using glycosyltransferases (GTs) offer exceptional regio- and stereoselectivity. These enzymes have highly specific binding sites that orient the sugar donor and acceptor, allowing only a single hydroxyl group to react. For specific applications, temporary protection of the sugar's hydroxyl groups can also guide regioselectivity. For instance, the 2',3'-diol of a ribonucleoside can be temporarily protected with a boronic ester, directing O-glycosylation specifically to the 5'-hydroxyl group.

Table 3: Methods for Stereoselective and Regioselective Glycosylation of Guanosine

Method Approach Selectivity Control Citation
Bulky Protecting Groups O6-Diphenylcarbamoyl (DPC) on guanine. Steric hindrance at N7 promotes N9 glycosylation. acs.org
Nucleobase Analogs Use of 2-amino-6-chloropurine as the substrate. Inherent electronic and steric properties favor N9 glycosylation. acs.org
Reaction Conditions Mitsunobu Reaction High stereoselectivity and regioselectivity through a specific reaction mechanism. sioc-journal.cn
Enzymatic Synthesis Glycosyltransferases (GTs) Enzyme's active site provides precise control over product formation.

Maximizing the yield and purity of this compound derivatives is critical for their practical application, necessitating careful optimization of reaction conditions. In the synthesis of a guanosine TNA phosphoramidite (B1245037), a comparison of two methods for converting a 6-chloropurine (B14466) nucleoside to the desired guanine nucleoside found that using sodium nitrite (B80452) (NaNO₂) in DMSO gave a superior yield (86%) compared to a method using pyridine-2-carboxaldoxime (36%). acs.org

The synthesis of a guanosine-based drug candidate involved extensive optimization of a silylation step to protect the sugar's hydroxyl groups. While initial conditions led to a mixture of isomers, increasing the equivalents of imidazole (B134444) and the silylating agent (TIPS-Cl) improved the reaction rate without significantly increasing undesired isomer formation. Furthermore, purification methods are a key area for optimization. While column chromatography is common, it can be laborious. thieme-connect.com The development of synthetic routes that yield products which can be purified by simple precipitation or crystallization is highly advantageous, especially for large-scale synthesis. In the synthesis of tGTP analogs, strategies were specifically designed to avoid tedious HPLC purification, relying instead on precipitation to isolate the final product in high purity. madridge.org

Table 4: Examples of Optimized Reaction Conditions for Guanosine Synthesis

Synthetic Step Optimization Strategy Result Citation
6-Cl to 6-O Conversion Changed reagent from pyridine-2-carboxaldoxime to NaNO₂/DMSO. Yield increased from 36% to 86%. acs.org
Silylation Protection Increased equivalents of imidazole and TIPS-Cl. Improved reaction rate while maintaining good regioselectivity (86:14 isomer ratio).
Product Purification Optimized precipitation/crystallization protocols. Avoided chromatography, enabling scale-up with >99% HPLC purity.

Stereoselective and Regioselective Glycosylation Approaches

Chemical Modifications for Structure-Activity Relationship Studies

Chemical modification of the this compound scaffold is a powerful strategy for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence biological activity. These studies are essential for the development of new therapeutic agents and molecular probes.

Modifications are commonly introduced at three positions: the guanine base, the sugar moiety, and the phosphate (B84403) backbone (in nucleotides). For example, to probe the function of the thrombin binding aptamer (TBA), a G-quadruplex-forming oligonucleotide, researchers have synthesized analogs containing 8-bromo-2′-deoxyguanosine at positions that adopt a syn glycosidic conformation and locked nucleic acid (LNA) or 2′-O-methylguanosine at positions that adopt an anti conformation. These modifications were designed to stabilize the active conformation and study their effects on anticoagulant and antiproliferative activities. Similarly, introducing LNA, 2′-fluoro-RNA, and 2′-fluoro-arabinofuranosyl guanosine (²'F-ANA-G) into G-quadruplexes has been used to systematically investigate how sugar conformation affects the structure and stability of these motifs.

SAR studies have also guided the development of enzyme inhibitors. A novel series of guanine analogs were synthesized and assessed as inhibitors of phosphodiesterase type 7 (PDE7), revealing key structural requirements for activity. In another study, a quantitative structure-activity relationship (QSAR) analysis of N²-guanine derivatives with anti-herpetic activity identified molecular fragments that enhance or diminish inhibitory activity against herpes simplex virus thymidine (B127349) kinase. These findings provide a roadmap for designing more potent antiviral compounds.

Table 5: Examples of this compound Modifications for SAR Studies

Modification Site Chemical Modification Purpose/Finding Citation
Guanine Base (C8) Introduction of an 8-bromo substituent. Promotes syn glycosidic conformation; enhances thermal stability and anticoagulant activity in thrombin binding aptamer.
Sugar Moiety (C2') Introduction of LNA, 2'-O-methyl, or 2'-fluoro groups. Alters sugar pucker and backbone conformation; used to stabilize G-quadruplex structures and enhance nuclease resistance.
Sugar Moiety Attachment of lipidic chains and hydrophilic groups. To create amphiphilic guanosine analogues and study their self-assembly into G-tetrads and their potential as organogelators and ion transporters.
Guanine Base (N²) Substitution with various aryl and alkyl groups. To explore the binding pocket of phosphodiesterase 7 (PDE7) and develop selective inhibitors.

Advanced Applications of L Guanosine and Its Derivatives in Research

Nucleic Acid Synthesis and Genetic Engineering

L-Guanosine and its modified forms are fundamental building blocks in the chemical synthesis of nucleic acids, playing a crucial role in both understanding and manipulating genetic information. ontosight.aikbdna.com Their applications extend from the creation of standard DNA and RNA oligonucleotides to the development of novel genetic polymers with enhanced properties.

Building Blocks for DNA and RNA Oligonucleotide Synthesis

Synthetic oligonucleotides, short fragments of DNA and RNA, are indispensable tools in molecular biology, used as primers for DNA sequencing and amplification, probes for detecting specific genetic sequences, and as therapeutic agents like antisense oligonucleotides and small interfering RNAs. wikipedia.org The chemical synthesis of these molecules is a stepwise process, most commonly performed using the phosphoramidite (B1245037) method on a solid support. wikipedia.org

In this process, protected nucleoside phosphoramidites, including those derived from guanosine (B1672433), are sequentially coupled to a growing oligonucleotide chain. wikipedia.org The synthesis of guanosine phosphoramidites can be challenging due to the potential for side reactions and the need for protective groups on the exocyclic amino group to prevent unwanted reactions. wikipedia.org Researchers have developed various strategies to overcome these challenges, such as the use of a diphenylcarbamoyl (DPC) group to protect the O6 position of guanine (B1146940), which helps to preferentially obtain the desired N9 isomer during synthesis. tandfonline.comtandfonline.com

Key Data on Guanosine in Oligonucleotide Synthesis:

ApplicationKey ChallengeSynthetic Strategy
DNA/RNA Oligonucleotide SynthesisRegioisomer formation (N9 vs. N7)Use of protecting groups like DPC
Solid-Phase SynthesisSolubility of guanosine phosphoramiditesOptimization of protecting groups and solvents

Monomer Synthesis for Xeno Nucleic Acids (XNAs)

Xeno Nucleic Acids (XNAs) are synthetic genetic polymers with altered sugar-phosphate backbones that are not found in nature. tandfonline.comnih.govnih.gov These artificial genetic systems are of great interest for therapeutic and diagnostic applications due to their enhanced chemical and biological stability compared to natural DNA and RNA. tandfonline.comtandfonline.com this compound derivatives are essential monomers for the synthesis of various XNAs, including threose nucleic acid (TNA). tandfonline.comtandfonline.com

The synthesis of XNA monomers, such as guanosine-based building blocks for TNA, can be a multi-step and demanding process. tandfonline.comtandfonline.com Researchers are continually working to improve the efficiency of these syntheses. For instance, a recent strategy for synthesizing the guanine phosphoramidite of TNA utilizes commercially available 2-amino-6-chloropurine (B14584), avoiding some of the challenges associated with traditional methods. tandfonline.comtandfonline.com

Examples of XNAs Utilizing Guanosine Analogs:

XNA TypeBackbone ModificationKey Feature
Threose Nucleic Acid (TNA)Threose sugar instead of ribose/deoxyriboseCan form stable duplexes
Hexitol Nucleic Acid (HNA)1,5-anhydrohexitol sugarForms stable double helices
Glycol Nucleic Acid (GNA)Glycol backboneSimple, acyclic backbone
Locked Nucleic Acid (LNA)Methylene bridge in the ribose ringHigh binding affinity to complementary DNA/RNA

Supramolecular Self-Assembly and Hydrogel Formation

The ability of this compound and its derivatives to self-assemble into highly ordered supramolecular structures is a cornerstone of their application in materials science. acs.orgnih.govsci-hub.seacs.org This self-assembly is primarily driven by the formation of G-quartets, planar arrangements of four guanine bases held together by Hoogsteen hydrogen bonds. acs.orgnih.govias.ac.in

G-quartet and G-wire Supramolecular Architectures

G-quartets can stack on top of one another to form G-quadruplexes, which are further stabilized by the presence of a central cation, typically potassium (K+). ias.ac.innih.govresearchgate.net These G-quadruplexes can then associate to form even larger, one-dimensional nanostructures known as G-wires. mdpi.com The formation and stability of these architectures can be influenced by various factors, including the specific guanosine derivative used, the concentration of cations, and the pH of the solution. ias.ac.innih.gov These G-quartet-based structures are being explored for a wide range of applications, including the development of nanowires and other nanomaterials. mdpi.comresearchgate.net

Cation-Stabilized Guanosine Hydrogels

Under appropriate conditions, the G-quadruplexes and G-wires formed by this compound and its derivatives can entangle to form a three-dimensional network that traps large amounts of water, resulting in the formation of a hydrogel. acs.orgnih.govias.ac.in The discovery that concentrated solutions of 5'-guanosine monophosphate (5'-GMP) could form gelatinous aggregates dates back to 1910, with the underlying G-quartet structure being identified in 1962. acs.orgias.ac.in

The stability and properties of these hydrogels are highly dependent on the presence of stabilizing cations. acs.orgnih.govias.ac.in Potassium ions are particularly effective at stabilizing G-quartets and promoting hydrogel formation. ias.ac.innih.gov Researchers have also explored the use of other monovalent and divalent cations to modulate the properties of these hydrogels. ias.ac.inrsc.org The stimuli-responsive nature of these hydrogels, which can be broken down and reformed by altering external conditions, makes them "smart" biomaterials with potential for controlled release applications. acs.orgnih.gov

Applications in Biosensing, Bioseparation, and Biomaterial Encapsulation

The unique properties of this compound-based hydrogels make them highly attractive for a variety of biomedical and biotechnological applications. acs.orgnih.govacs.org

Biosensing: Guanosine hydrogels can be functionalized to act as biosensors. For example, a guanosine-phenylboronic acid hydrogel stabilized by potassium ions has been shown to exhibit peroxidase-like activity when bound to hemin, enabling the colorimetric detection of hydrogen peroxide. acs.orgnih.govnih.gov This system can be further adapted for glucose sensing by incorporating the enzyme glucose oxidase. unibo.itnih.gov The differential activity of these hydrogels in the presence of different metal ions has also been exploited for the detection of toxic lead ions. acs.orgnih.gov

Bioseparation: The porous network of guanosine hydrogels can be utilized for bioseparation processes. These hydrogels can reversibly incorporate aromatic small molecules, suggesting their potential use in dye removal and other separation applications. nih.gov

Biomaterial Encapsulation: Guanosine hydrogels provide a biocompatible and protective environment for the encapsulation of various biomolecules. acs.orgnih.govnih.gov They have been successfully used to encapsulate proteins, peptides, and even cells. acs.orgnih.govnih.govrsc.org The ability to encapsulate and release bioactive molecules in a controlled manner makes these hydrogels promising for drug delivery systems and as scaffolds in tissue engineering. acs.orgnih.govmdpi.comfrontiersin.org For instance, they have been used to encapsulate and release drugs like acyclovir (B1169) and vancomycin. nih.gov The thixotropic (shear-thinning) nature of some guanosine-boric acid hydrogels makes them suitable for 3D printing applications in tissue engineering. nih.govfrontiersin.org

Development of Nanocomposites and Nanobiocomposites

The unique self-assembly properties of this compound and its derivatives have positioned them as valuable building blocks in the field of nanobiotechnology. Their ability to form ordered supramolecular structures, particularly hydrogels, provides a versatile platform for the development of advanced nanocomposites and nanobiocomposites. These materials are created by incorporating various nanomaterials or biomolecules into the this compound-based matrix, leading to hybrid materials with enhanced and tunable properties for a wide range of research applications.

Guanosine-based hydrogels can be formed through the self-assembly of guanosine molecules into G-quartets, which then stack to create a three-dimensional nanofibrous network capable of entrapping large amounts of water. nih.govnih.gov This hydrogel structure serves as an excellent scaffold for the integration of different types of nanomaterials, including nanoparticles, nanosheets, nanotubes, and quantum dots. acs.org The resulting gel nanocomposites exhibit synergistic properties derived from both the guanosine matrix and the incorporated nanomaterials, with potential applications in catalysis, optoelectronics, and various areas of biomedical research. acs.org For instance, the incorporation of metal ions can lead to the development of antibacterial hydrogels. acs.org

A specific example of such a nanocomposite involves the use of guanosine 5′-monophosphate (GMP) to cap and stabilize gold nanoflowers (GNFs). In one study, chiral GNFs were synthesized in a one-pot method using GMP and L-ascorbic acid. The size and chirality of these GNFs could be controlled by adjusting the reaction time, and the resulting nanocomposites demonstrated good biocompatibility.

Furthermore, the fibrillar matrices of guanosine-based hydrogels can be combined with biological materials like DNA and proteins to create nanobiocomposites . acs.orgias.ac.in These materials hold significant promise for applications in gene therapy and anticancer treatment. acs.orgias.ac.in The guanosine hydrogel can act as a biocompatible carrier, protecting the biomolecules and facilitating their delivery. For example, supramolecular particles derived from guanosine derivatives have been shown to effectively encapsulate and deliver DNA, demonstrating their potential as non-viral vectors for gene delivery. chemrxiv.orgchemrxiv.org The development of these nanobiocomposites opens up new avenues for creating sophisticated systems for targeted drug and gene delivery.

The table below summarizes the components and potential applications of this compound-based nanocomposites and nanobiocomposites.

Composite Type This compound Component Incorporated Material Potential Research Applications
NanocompositeGuanosine HydrogelNanoparticles (e.g., gold), Nanosheets, Nanotubes, Quantum Dots, Metal IonsCatalysis, Optoelectronics, Antibacterial materials
NanobiocompositeGuanosine HydrogelDNA, Proteins, LipidsGene Therapy, Anticancer Treatment, Drug Delivery

Drug Discovery and Development Research (excluding dosage)

Antiviral Research (e.g., Anti-Herpesvirus Activity, Anti-Hepatitis C Virus)

This compound and its analogues have been a focal point of antiviral research, demonstrating significant activity against a variety of viruses, most notably herpesviruses and the Hepatitis C virus (HCV).

Anti-Herpesvirus Activity

Research has identified several guanosine analogues with potent anti-herpesvirus activity. Among these are the L-cyclohexenyl derivatives of guanine. Studies have shown that L-cyclohexenyl G is particularly active against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and varicella-zoster virus (VZV). nih.govresearchgate.net The antiviral action of these this compound analogues is believed to be dependent on their phosphorylation by a virus-specific thymidine (B127349) kinase (TK). nih.govresearchgate.netnih.gov This enzymatic conversion is a crucial step for their activation, making them selectively toxic to virus-infected cells. The dependence on viral TK for phosphorylation is a prominent feature shared by many effective guanosine-based antiherpetic drugs. nih.gov L-cyclohexenyl G has also demonstrated activity against human cytomegalovirus (HCMV). nih.govresearchgate.net

Anti-Hepatitis C Virus (HCV) Activity

Notably, the natural nucleoside guanosine itself has been found to inhibit the replication of the Hepatitis C virus. nih.govbionity.combiorxiv.org In-depth studies have revealed that guanosine's antiviral effect is not due to the direct inhibition of the HCV RNA-dependent RNA polymerase (NS5B). nih.govbiorxiv.org Instead, the mechanism involves the alteration of intracellular nucleotide pools. The presence of increased concentrations of guanosine leads to an imbalance in the levels of nucleoside di- and tri-phosphates (NDPs and NTPs) within the host cell. nih.govbiorxiv.org This disruption of nucleotide homeostasis results in deficient HCV RNA replication and a reduction in the production of infectious viral progeny. nih.govbiorxiv.org As the virus is passaged in the presence of guanosine, it accumulates mutations that diminish its infectivity and capacity to spread. nih.govbiorxiv.org

In addition to the natural nucleoside, synthetic derivatives have also been developed. For instance, 2'-C-methylguanosine (2'-MeG) derivatives have been synthesized and evaluated as potent inhibitors of HCV replication. researchgate.net The triphosphate form of these analogues acts as an inhibitor of the HCV NS5B polymerase. researchgate.net One such derivative, a phosphoramidate (B1195095) prodrug of 2'-MeG, was developed to be liver-targeted and showed promise in preclinical and early clinical studies. researchgate.net

The table below presents a summary of the antiviral research findings for this compound and its derivatives.

Virus Compound Mechanism of Action Key Research Finding
Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV)L-cyclohexenyl GPhosphorylation by viral thymidine kinase (TK)Demonstrates potent and selective antiviral activity. nih.govresearchgate.netnih.gov
Human Cytomegalovirus (HCMV)L-cyclohexenyl GNot fully elucidated, but shows activity.Active against HCMV. nih.govresearchgate.net
Hepatitis C Virus (HCV)GuanosineAlteration of intracellular nucleotide poolsInhibits HCV replication by disrupting nucleotide homeostasis, not by direct polymerase inhibition. nih.govbiorxiv.org
Hepatitis C Virus (HCV)2'-C-methylguanosine (2'-MeG) derivativesInhibition of HCV NS5B polymerase by the triphosphate formPotent and selective inhibitors of HCV replication in cell-based assays. researchgate.net

Anticancer Research and Cytotoxic Effects on Tumor Cells

This compound and its synthetic derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various tumor cell lines and, in some cases, enhancing the efficacy of existing chemotherapeutic drugs.

Guanosine has been shown to exert cytotoxic effects on tumor cells. researchgate.net For example, in studies with A172 human glioma cells, guanosine treatment was found to reduce cell viability and, when combined with the chemotherapeutic agent temozolomide, it potentiated the induction of apoptosis. nih.gov The cytotoxic effects of guanosine in this context appear to be mediated, at least in part, through adenosine (B11128) receptors. nih.gov Research on B16F10 melanoma cells also indicated that guanosine treatment could decrease cell growth. nih.gov Furthermore, the co-administration of guanosine with the chemotherapeutic 5'-deoxy-5-fluorouridine has been shown to improve the antitumor effect in leukemia and mastocytoma models. nih.gov

The mechanism of action for the anticancer effects of guanosine analogues often involves interference with nucleic acid synthesis. medchemexpress.comcuni.cz These compounds can be taken up by cells and intracellularly converted to their triphosphate forms, which can then be incorporated into DNA and RNA, leading to chain termination and inhibition of DNA repair mechanisms. cuni.czmdpi.com They can also inhibit key enzymes involved in DNA synthesis, such as ribonucleotide reductase. mdpi.com Forodesine (B1673553), a guanosine analogue, acts as a potent inhibitor of purine (B94841) nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. mdpi.com Inhibition of PNP leads to an accumulation of deoxyguanosine triphosphate (dGTP), which induces apoptosis in T-cells, making forodesine a potential treatment for T-cell lymphomas. mdpi.com

The self-assembling properties of guanosine derivatives have also been harnessed for anticancer applications. Supramolecular "hacky sack" (SHS) particles formed from guanosine derivatives have been developed as biocompatible platforms for drug delivery. chemrxiv.orgchemrxiv.org These nanoparticles have been shown to effectively encapsulate and release the anticancer drug doxorubicin, leading to enhanced cytotoxicity against cancer cells. chemrxiv.orgchemrxiv.org

The table below outlines key findings from anticancer research on this compound and its derivatives.

Cancer Cell Line/Model Compound/System Observed Effect Proposed Mechanism of Action
A172 Human Glioma CellsGuanosineReduced cell viability; potentiated temozolomide-induced apoptosis. nih.govMediated through adenosine receptors. nih.gov
B16F10 Melanoma CellsGuanosineDecreased cell growth. nih.govInduction of cell differentiation. nih.gov
Leukemia and Mastocytoma ModelsGuanosine (in combination with 5'-deoxy-5-fluorouridine)Enhanced antitumor effect of the chemotherapeutic agent. nih.govSynergistic cytotoxic effects. nih.gov
T-cell LymphomasForodesine (Guanosine analogue)Induction of apoptosis in T-cells. mdpi.comInhibition of purine nucleoside phosphorylase (PNP). mdpi.com
Various Cancer CellsGuanosine-derived supramolecular particlesEnhanced cytotoxicity of encapsulated doxorubicin. chemrxiv.orgchemrxiv.orgEffective drug delivery and release. chemrxiv.orgchemrxiv.org

Analytical and Methodological Approaches in L Guanosine Research

In Vitro Cellular Models for Mechanistic Elucidation

In the study of L-Guanosine, in vitro cellular models are instrumental for dissecting its molecular mechanisms of action. Neuroblastoma and astrocytoma cell lines are frequently employed to simulate neuronal and glial responses, respectively, under various pathological conditions.

Neuroblastoma Cell Lines: The human neuroblastoma SH-SY5Y cell line is a prominent model in this compound research. frontiersin.orgresearchgate.net Studies have demonstrated that this compound can induce differentiation of SH-SY5Y cells into a neuron-like phenotype in a time- and concentration-dependent manner. frontiersin.orgresearchgate.net This process is characterized by neurite outgrowth and the increased expression of mature neuronal markers such as βIII-Tubulin and MAP2. frontiersin.org Research has also utilized SH-SY5Y cells to investigate the neuroprotective effects of this compound against stressors like mitochondrial oxidative stress. frontiersin.org For instance, this compound's protective effects in these cells have been linked to the modulation of adenosine (B11128) receptors. frontiersin.org Furthermore, these cell lines are used to explore the intracellular signaling pathways activated by this compound, including the involvement of protein kinases and the nitric oxide (NO) system. frontiersin.org The metabolism of extracellular this compound to guanine (B1146940) by enzymes like purine (B94841) nucleoside phosphorylase (PNP) has also been characterized in SH-SY5Y cell cultures. frontiersin.org

Astrocytoma Cell Lines: Astrocytoma cell lines, such as C6 glioma cells, are valuable for understanding the effects of this compound on glial cells, which play a critical role in supporting neuronal function and responding to injury. mdpi.com In models of oxygen-glucose deprivation (OGD), which mimics ischemic conditions, this compound has been shown to exert protective effects in C6 astroglial cells. mdpi.com These protective mechanisms involve the activation of signaling pathways like the MAPK/ERK pathway. mdpi.com Studies with cultured astrocytes have also revealed that this compound can induce the synthesis and release of neurotrophic factors and modulate inflammatory responses. aginganddisease.org For example, this compound has been found to prevent lipopolysaccharide (LPS)-induced inflammatory and oxidative damage in hippocampal astrocytes. aginganddisease.org

Table 1: In Vitro Cellular Models in this compound Research

Cell Line Cell Type Key Research Focus Example Findings Citations
SH-SY5Y Human Neuroblastoma Neuronal differentiation, neuroprotection, signaling pathways, metabolism Induces neuron-like differentiation; protects against oxidative stress via adenosine receptors; activates PKB/NO/sGC/cGMP/PKG/ERK cascade. frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.org
C6 Rat Glioma Glial protection, signaling pathways, inflammation Protects against OGD-induced damage via MAPK/ERK pathway; modulates inflammatory responses. mdpi.comaginganddisease.org
Cultured Astrocytes Primary Glial Cells Neurotrophic factor release, inflammatory response Induces synthesis and release of FGF-2 and NGF; prevents LPS-induced inflammatory damage. aginganddisease.org

Ex Vivo Tissue Slice Models for Functional Studies

Ex vivo tissue slice models, particularly from the hippocampus and cortex, serve as a crucial bridge between in vitro cell culture and in vivo animal studies. These models maintain the complex cellular architecture and synaptic connectivity of the brain, allowing for the investigation of this compound's effects in a more physiologically relevant context.

Hippocampal Slices: Hippocampal slices are extensively used to study the neuroprotective effects of this compound, especially in the context of ischemia-like conditions induced by oxygen-glucose deprivation (OGD). frontiersin.orgaginganddisease.orgnih.gov Research has consistently shown that this compound administration during the reoxygenation period following OGD promotes cell viability and neuronal protection. frontiersin.orgaginganddisease.org One of the key mechanisms identified is the ability of this compound to stimulate glutamate (B1630785) uptake, thereby reducing excitotoxicity. frontiersin.orgnih.gov Studies have also demonstrated that this compound can prevent the OGD-induced decrease in mitochondrial membrane potential and reduce the production of reactive oxygen species (ROS). mdpi.com The signaling pathways involved in these protective effects include the activation of Protein Kinase C (PKC), PKA, MAPK/ERK, and PI3K. frontiersin.org Furthermore, the involvement of A1 adenosine receptors and large-conductance Ca2+-activated potassium (BK) channels in mediating this compound's effects has been established in hippocampal slice models. frontiersin.orgphcogrev.com

Cortical Slices: Similar to hippocampal slices, cortical slices are employed to investigate this compound's role in neuroprotection against ischemic damage. mdpi.comaginganddisease.org Studies using cortical slices subjected to OGD have confirmed that this compound enhances glutamate uptake. nih.gov This effect is crucial for mitigating the neurotoxic effects of excessive glutamate release during ischemia. nih.gov Research on cortical slices has also highlighted this compound's ability to prevent the increase in propidium (B1200493) iodide incorporation, an indicator of cell death, following OGD. nih.gov These findings support the hypothesis that this compound protects neural tissue by activating glutamate transport mechanisms. nih.gov

Table 2: Ex Vivo Tissue Slice Models in this compound Research

Tissue Slice Brain Region Key Research Focus Example Findings Citations
Hippocampal Slices Hippocampus Neuroprotection against OGD, glutamate uptake, mitochondrial function, signaling pathways Promotes cell viability post-OGD; stimulates glutamate uptake; prevents mitochondrial depolarization and ROS production; activates PKC, PKA, MAPK/ERK, and PI3K pathways. frontiersin.orgaginganddisease.orgnih.govmdpi.comphcogrev.com
Cortical Slices Cerebral Cortex Neuroprotection against OGD, glutamate uptake, cell viability Enhances glutamate uptake under normal and OGD conditions; prevents OGD-induced cell death. mdpi.comaginganddisease.orgnih.gov

In Vivo Animal Models for Preclinical Evaluation

In vivo animal models, primarily rodent models of neurological disorders, are indispensable for evaluating the therapeutic potential of this compound in a whole-organism context. These models allow for the assessment of behavioral outcomes, infarct volume, and various physiological and biochemical parameters.

Rodent Models of Neurological Disorders: this compound has been investigated in a variety of rodent models of central nervous system (CNS) disorders. frontiersin.orgmdpi.com In models of ischemic stroke, such as middle cerebral artery occlusion (MCAO), systemic administration of this compound has been shown to reduce infarct volume and improve neurological deficits. frontiersin.orgmdpi.comnih.gov Its neuroprotective effects are also observed in models of other CNS disorders including Parkinson's disease, Alzheimer's disease, spinal cord injury, and hepatic encephalopathy. mdpi.comaginganddisease.orgresearchgate.net For example, in a rat model of Parkinson's disease, this compound treatment decreased neuronal apoptosis and increased the number of dopaminergic neurons, leading to improved motor function. aginganddisease.orgnih.gov In a mouse model of Alzheimer's disease, this compound prevented spatial memory impairment and hippocampal damage induced by amyloid-β administration. mdpi.com Furthermore, this compound has demonstrated antidepressant-like effects in mice subjected to stress models. frontiersin.org The neuroprotective effects observed in these animal models are often attributed to this compound's ability to counteract glutamatergic excitotoxicity, oxidative stress, and neuroinflammation. mdpi.comresearchgate.net

Table 3: In Vivo Animal Models in this compound Research

Animal Model Disorder Key Research Focus Example Findings Citations
Rodent MCAO Model Ischemic Stroke Neuroprotection, infarct volume, neurological outcome Reduces infarct volume; improves neurological deficits. frontiersin.orgmdpi.comnih.gov
Rodent Proteasome Inhibitor Model Parkinson's Disease Neuroprotection, motor function, dopaminergic neuron survival Decreases neuronal apoptosis; increases dopaminergic neurons; improves motor symptoms. aginganddisease.orgnih.gov
Mouse Amyloid-β Infusion Model Alzheimer's Disease Cognitive function, neuroprotection Prevents spatial memory impairment and hippocampal damage. mdpi.com
Rat Bile Duct Ligation Model Hepatic Encephalopathy Cognitive function, neurochemical changes Reverses cognitive impairment; prevents increases in extracellular glutamate and oxidative damage. aginganddisease.orgresearchgate.net
Rat Spinal Cord Injury Model Spinal Cord Injury Locomotor recovery, cell proliferation Recovers locomotor activity; increases proliferation of oligodendroglial progenitor cells. aginganddisease.org

Transcriptome Analysis and Gene Ontology Profiling

Transcriptome analysis, particularly through techniques like RNA sequencing (RNA-seq), provides a comprehensive view of the gene expression changes induced by this compound. This approach helps to identify the molecular pathways and biological processes that are modulated by this nucleoside.

RNA-Seq: RNA-seq is a powerful high-throughput sequencing method used to quantify the complete set of transcripts in a cell at a specific time. unito.itfrontiersin.org In the context of this compound research, RNA-seq can be applied to cell cultures or tissue samples treated with this compound to catalogue all responding transcripts, including mRNAs and non-coding RNAs. unito.itplos.org This allows for the determination of changes in gene expression levels and the identification of different transcript isoforms. unito.it For instance, in a study on cotton seed development, RNA-seq was used to analyze transcriptome changes at different developmental stages, highlighting the utility of this technique in understanding complex biological processes. mdpi.com

Gene Ontology Profiling: Following transcriptome analysis, Gene Ontology (GO) profiling is used to functionally annotate the differentially expressed genes. GO analysis categorizes genes based on their associated biological processes, molecular functions, and cellular components. This helps to interpret the large datasets generated by RNA-seq and to understand the broader biological implications of this compound treatment. By identifying enriched GO terms, researchers can pinpoint the key pathways affected by this compound, such as those related to cell differentiation, apoptosis, inflammation, and oxidative stress response.

While specific RNA-seq and Gene Ontology studies focused solely on this compound are not extensively detailed in the provided results, the principles of these techniques are well-established and applicable to this field of research.

Molecular Binding Assays and Receptor Characterization

A critical aspect of this compound research is the identification and characterization of its molecular targets, particularly its receptors. Molecular binding assays are the primary tools used for this purpose.

Radioligand binding assays are a key technique used to study the interaction of this compound with its potential receptors. These assays typically involve incubating cell membranes or tissue extracts with a radiolabeled form of this compound (e.g., [3H]-guanosine) and measuring the amount of bound radioactivity. aginganddisease.org Competition binding studies, where unlabeled this compound or other compounds are used to displace the radioligand, help to determine the affinity and specificity of the binding sites. ahajournals.org

Research has suggested the existence of specific binding sites for this compound in the brain. frontiersin.org While a selective this compound receptor has not yet been definitively cloned and characterized, some studies have implicated G protein-coupled receptors (GPCRs). aginganddisease.orgunipa.it For example, GPR23 (also known as LPA4) has been identified as a potential candidate receptor for guanine-based purines, with studies showing that guanosine (B1672433) can displace [3H]-guanosine binding to membranes overexpressing GPR23. aginganddisease.orgfrontiersin.org However, it is also noted that this compound does not appear to directly interact with glutamate receptors. aginganddisease.orgnih.gov The characterization of this compound receptors remains an active and important area of investigation. aginganddisease.org

Enzymatic Activity Assays for Metabolic Studies

Understanding the metabolic fate of this compound is crucial for interpreting its biological effects. Enzymatic activity assays are employed to study the enzymes involved in this compound metabolism.

The primary enzyme responsible for the intracellular metabolism of this compound is purine nucleoside phosphorylase (PNP), which converts this compound to guanine. frontiersin.orgresearchgate.net PNP activity can be measured by incubating cell lysates or culture medium with this compound and quantifying the formation of guanine, often using HPLC. frontiersin.org

Another key enzyme in the purine metabolic pathway is guanine deaminase (GDA), which converts guanine to xanthine (B1682287). researchgate.netmdpi.com The activity of this enzyme can be assayed by measuring the production of xanthine or the liberation of ammonia (B1221849). mdpi.comfrontierspartnerships.orgd-nb.info

Enzymatic activity assays have been essential in demonstrating that extracellularly applied this compound can be metabolized and that the resulting metabolites may also contribute to the observed biological effects. frontiersin.org For instance, studies have measured PNP activity both within SH-SY5Y neuroblastoma cells and in their culture medium. frontiersin.org

Table 4: Key Enzymes in this compound Metabolism

Enzyme Reaction Catalyzed Assay Method Citations
Purine Nucleoside Phosphorylase (PNP) This compound + Phosphate (B84403) ↔ Guanine + Ribose-1-phosphate Measurement of guanine formation by HPLC. frontiersin.orgresearchgate.net
Guanine Deaminase (GDA) Guanine + H₂O → Xanthine + NH₃ Measurement of xanthine formation or ammonia liberation. researchgate.netmdpi.comfrontierspartnerships.orgd-nb.info
GMP Synthetase XMP + Glutamine + ATP → GMP + Glutamate + AMP + PPi Measurement of glutamate or inorganic phosphate formation. tandfonline.com

Chromatographic Techniques for Metabolite Analysis

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, identification, and quantification of this compound and its metabolites in biological samples.

HPLC: HPLC is widely used to analyze purine compounds in various biological matrices, including cell culture medium, tissue extracts, and urine. frontiersin.orgnih.govresearchgate.net In this compound research, HPLC is employed to:

Monitor the metabolism of this compound to guanine and other downstream products. frontiersin.org

Quantify the intracellular and extracellular levels of this compound and related purines. frontiersin.orgnih.gov

Serve as the analytical component of enzymatic activity assays. nih.gov

Different HPLC methods have been developed, often utilizing reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) columns. sielc.comlongdom.org Detection is typically achieved using UV absorbance, as purines have a characteristic absorption spectrum. nih.govsielc.com Fluorescence detection can also be used after derivatization to enhance sensitivity and selectivity. researchgate.net The coupling of HPLC with mass spectrometry (LC-MS) provides even greater specificity and sensitivity for metabolite identification and quantification. acs.orgnih.gov

Table 5: Chromatographic Analysis of this compound

Technique Application Key Features Citations
HPLC-UV Quantification of this compound and metabolites in biological samples. Utilizes UV absorbance for detection; various column chemistries (e.g., RP-18, HILIC) are employed. frontiersin.orgnih.govnih.govsielc.com
HPLC-Fluorescence Sensitive quantification of this compound after derivatization. Requires a derivatization step to introduce a fluorescent tag, increasing sensitivity. researchgate.net
LC-MS/MS High-sensitivity, high-specificity analysis of this compound and its metabolites. Couples liquid chromatography with tandem mass spectrometry for definitive identification and quantification. longdom.orgacs.orgnih.gov

Future Research Directions for L Guanosine

Definitive Identification and Characterization of Specific L-Guanosine Receptors

A primary and critical goal in the field of guanosine (B1672433) signaling is the definitive identification of its specific cell surface receptors. To date, no specific receptor for guanosine has been cloned or characterized, which significantly hampers progress in understanding its precise mechanisms of action. nih.govmdpi.comnih.gov Research indicates that many of guanosine's neuroprotective effects might be mediated indirectly, possibly through interactions with the adenosinergic system, including A₁ and A₂A adenosine (B11128) receptors. nih.govmdpi.comfrontiersin.org However, the existence of a distinct guanosine binding site or a dedicated receptor remains a compelling hypothesis. nih.gov

Future research must prioritize the use of modern molecular and pharmacological techniques to uncover these elusive targets. Key strategies should include:

Affinity-Based Proteomics: Utilizing chemically modified this compound probes (e.g., biotinylated or photo-affinity labeled analogs) to isolate and identify binding proteins from cell membranes.

Genetic Screening: Employing genome-wide screening techniques, such as CRISPR-Cas9 or siRNA libraries, in this compound-responsive cell lines to identify genes essential for its biological effects.

Receptor Deorphanization: Screening orphan G protein-coupled receptors (GPCRs), which are receptors whose endogenous ligands are unknown. The receptor GPR23 (also known as LPA4) has been suggested as a potential candidate, and this lead requires rigorous validation. frontiersin.orgunipa.it

Once a candidate receptor is identified, subsequent characterization will be essential. This involves confirming binding affinity and specificity for this compound, elucidating the downstream signaling pathways activated upon receptor binding (e.g., changes in cyclic AMP, intracellular calcium, or protein kinase activation), and mapping the receptor's expression profile across different tissues and cell types. frontiersin.orgmdpi.com

Detailed Elucidation of Stereospecific Biological Activities of this compound versus D-Guanosine

The biological environment is inherently chiral, and the stereochemistry of a molecule can profoundly influence its activity. While D-Guanosine is the natural form, this compound and L-oligonucleotides composed of L-ribose sugars are highly resistant to degradation by native enzymes like nucleases. researchgate.net This intrinsic stability makes L-isomers attractive candidates for biomedical applications.

A significant stereospecific difference has already been observed in material science; this compound forms more stable supramolecular hydrogels than its D-enantiomer, a property that could be advantageous for creating robust scaffolds for 3D cell culture. acs.orgrsc.org This raises the critical question of whether similar stereospecific distinctions exist in their biological activities.

Future investigations should systematically compare the effects of L- and D-Guanosine in a variety of biological assays, including:

Cell Proliferation and Differentiation: Assessing the effects on different cell types, particularly stem cells, where D-Guanosine has been shown to promote proliferation and neuronal differentiation. nih.gov

Neuroprotection and Neuromodulation: Directly comparing their efficacy in in vitro models of neurological disorders like ischemia and excitotoxicity, where D-Guanosine has demonstrated protective effects. nih.govmdpi.comaginganddisease.org

Immunomodulation: Investigating their interaction with immune receptors, as certain guanosine analogs are known to activate Toll-like receptors (TLRs). pnas.org

Understanding these differences is crucial for determining whether this compound offers a therapeutic advantage over its natural counterpart, potentially exhibiting enhanced stability, altered target affinity, or a novel activity profile.

Structural Biology of this compound-Protein and this compound-Nucleic Acid Interactions

A detailed, atomic-level understanding of how this compound interacts with its biological targets is fundamental for rational drug design. Structural biology techniques are paramount for visualizing these interactions. While the structure of proteins that metabolize guanosine, such as guanosine monophosphate synthetase, have been studied, the binding mode of guanosine itself to signaling proteins is less clear. iucr.org Furthermore, guanine-rich nucleic acid sequences can form non-canonical structures known as G-quadruplexes (G4s), which are involved in critical cellular processes and can be targeted by small molecules and proteins. d-nb.infooup.com

The future in this area lies in:

NMR Spectroscopy: Using solution-state NMR to study the dynamics of this compound binding to its protein targets and to map interaction surfaces.

Investigating G-Quadruplex Interactions: Exploring whether this compound or its metabolites can interact with and modulate the stability or conformation of G4 structures in DNA and RNA, which could represent a novel mechanism of gene regulation. The interaction of viral proteins with G4s highlights the importance of this research avenue. oup.com

These structural insights will provide an essential blueprint for understanding the molecular basis of this compound's activity and for designing next-generation analogs with improved properties.

Rational Design and Synthesis of Advanced this compound Analogs for Targeted Research

With a deeper understanding of this compound's targets and stereospecific activities, the rational design and synthesis of novel analogs can proceed on a solid foundation. The synthesis of various guanosine analogs, including those with modified purine (B94841) or ribose moieties, is well-established and serves as a basis for this work. researchgate.netsci-hub.st The total synthesis of iso-L-guanosine has also been achieved, expanding the toolkit of available isomers. sioc-journal.cn

Future efforts in medicinal chemistry should focus on creating analogs for specific purposes:

Enhanced Potency and Selectivity: Modifying the this compound scaffold to improve binding affinity and selectivity for its primary biological target over other related receptors (e.g., adenosine receptors).

Pharmacokinetic Optimization: Designing derivatives with improved metabolic stability (if needed beyond the intrinsic stability of the L-isomer) and bioavailability.

Research Probes: Synthesizing fluorescently-labeled this compound analogs for use in cellular imaging and real-time binding assays, which has been successfully done for other guanosine analogs. acs.org Additionally, creating analogs suitable for "click" chemistry or affinity chromatography can aid in target identification and validation. researchgate.net

Targeted Delivery: Developing this compound-based hydrogels or conjugates for the site-specific delivery of other therapeutic agents. acs.org

This iterative cycle of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and will be essential for translating the basic science of this compound into valuable research tools and potential therapeutic leads.

Systems Biology and Network Pharmacology Approaches to Guanosine Signaling

The biological effects of a compound are rarely limited to a single target or pathway. Systems biology and network pharmacology offer a holistic perspective, aiming to understand the complex web of interactions between a drug, its multiple targets, and the broader biological network of a cell or organism. mdpi.com This approach is particularly relevant for signaling molecules like guanosine, which may influence numerous pathways, including those involving cyclic guanosine monophosphate (cGMP) and crosstalk with the adenosine system. nih.govnih.gov

The application of these powerful approaches to this compound research will involve:

Transcriptomics and Proteomics: Analyzing global changes in gene and protein expression in cells treated with this compound to map the cellular pathways it modulates.

Metabolomics: Studying how this compound affects cellular metabolism, including its own conversion to metabolites like guanine (B1146940) and its influence on related pathways such as purine metabolism. dovepress.com

Computational Network Analysis: Integrating these "omics" data to construct "compound-target-pathway-disease" interaction networks. mdpi.com This can help predict new therapeutic indications for this compound, identify potential off-target effects, and understand the synergistic or antagonistic interactions it may have with other signaling systems.

By moving beyond a one-molecule, one-target paradigm, network pharmacology can provide a comprehensive map of this compound's mechanism of action, accelerating the discovery of its full biological and therapeutic potential.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize L-Guanosine in laboratory settings, and how can their reproducibility be ensured?

  • Methodological Answer : this compound synthesis typically employs enzymatic pathways (e.g., using guanine phosphoribosyltransferase) or chemical methods like Vorbrüggen glycosylation. To ensure reproducibility, document reaction conditions (temperature, pH, solvent ratios) and catalyst concentrations in detail. Include control experiments to validate reagent purity and reaction efficiency. Replicate synthesis protocols across independent trials and report yield variability using standard deviation metrics .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for functional groups) and mass spectrometry (MS) for molecular weight verification. Cross-validate results with X-ray crystallography if crystalline forms are available. Provide full spectral data and calibration curves in supplementary materials .

Q. How do experimental conditions such as pH and temperature influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct stability studies using accelerated degradation protocols:

  • pH variation : Test buffers across pH 3–9 at 25°C and 37°C.
  • Thermal stress : Incubate samples at 40–60°C for 24–72 hours.
    Quantify degradation products via HPLC and compare with stability-indicating assays. Use Arrhenius equations to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the pharmacokinetic properties of this compound across different biological models?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Validate findings using isogenic cell lines or transgenic models to isolate biological variables. Apply pharmacokinetic modeling (e.g., compartmental analysis) to reconcile discrepancies, and cross-reference with prior studies to assess methodological consistency (e.g., sampling intervals, biofluid matrix effects) .

Q. What experimental strategies optimize this compound synthesis yield under heterogeneous catalytic conditions?

  • Methodological Answer : Design a factorial experiment to test catalyst types (e.g., palladium, ruthenium), solvent systems (polar aprotic vs. aqueous), and reaction times. Use response surface methodology (RSM) to model interactions between variables. Characterize catalyst efficiency via turnover number (TON) and turnover frequency (TOF). Include kinetic studies to identify rate-limiting steps and side reactions .

Q. How can computational models be integrated with experimental data to predict this compound’s interactions with RNA polymerases?

  • Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with mutagenesis studies to map binding affinities. Validate predictions using surface plasmon resonance (SPR) for real-time interaction kinetics. Cross-correlate computational free-energy calculations with experimental ΔG values derived from isothermal titration calorimetry (ITC). Publish raw simulation trajectories and force-field parameters for reproducibility .

Methodological Best Practices

  • Data Contradiction Analysis : Apply triangulation by combining multiple assays (e.g., enzymatic activity, spectroscopic data) to confirm findings. Use statistical tools like ANOVA or Bayesian inference to assess variability significance .
  • Experimental Design : Predefine primary and secondary endpoints to avoid bias. Pilot studies are critical for power analysis and sample size determination .
  • Literature Integration : Use tools like Covidence for systematic reviews to contextualize results within existing knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.